Abrusoside A
Description
This compound has been reported in Abrus fruticulosus and Abrus precatorius with data available.
Structure
3D Structure
Properties
CAS No. |
124962-06-7 |
|---|---|
Molecular Formula |
C36H54O10 |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(1S,3R,6S,7S,8R,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |
InChI |
InChI=1S/C36H54O10/c1-18-6-7-21(44-29(18)41)19(2)20-10-12-33(4)23-8-9-24-34(5,31(42)43)25(46-30-28(40)27(39)26(38)22(16-37)45-30)11-13-35(24)17-36(23,35)15-14-32(20,33)3/h6,19-28,30,37-40H,7-17H2,1-5H3,(H,42,43)/t19-,20+,21-,22+,23-,24-,25-,26+,27-,28+,30-,32+,33-,34-,35+,36-/m0/s1 |
InChI Key |
CJHYXUPCGHKJOO-AYOTXDKCSA-N |
Isomeric SMILES |
CC1=CC[C@H](OC1=O)[C@@H](C)C2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Abrusoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrusoside A is a naturally occurring triterpene glycoside that has garnered significant interest for its intense sweetening properties, reported to be 30 to 100 times that of sucrose.[1] Isolated from the leaves of Abrus precatorius, a plant belonging to the Fabaceae family, this compound is a member of the cycloartane class of triterpenoids.[2][3] Unlike the highly toxic constituents found in the seeds of the same plant, this compound has been found to be non-toxic in preliminary studies.[1] This guide provides a comprehensive overview of the chemical structure of this compound, detailing its molecular characteristics, the experimental protocols used for its isolation and elucidation, and its likely biological mechanism of action.
Chemical Structure and Properties
This compound is a complex molecule characterized by a pentacyclic cycloartane triterpenoid core, known as abrusogenin, to which a monosaccharide unit is attached. The systematic name for this compound is (22S,24Z)-3β-(β-D-glucopyranosyloxy)-26-oxo-22,26-epoxy-9β,19-cyclolanost-24-en-28-oic acid.[4]
The core structure is a cycloartane, a type of triterpene with a characteristic cyclopropane ring involving carbon C-9, C-10, and C-19. The aglycone, abrusogenin, features a carboxylic acid at C-4 and a lactone ring.[1][2] A β-D-glucopyranosyl moiety is linked to the C-3 position of the aglycone via a glycosidic bond.[1]
Chemical Structure of this compound
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₄O₁₀ | [4] |
| Molecular Weight | 646.8 g/mol | [4] |
| CAS Number | 124962-06-7 | [4] |
| Appearance | Amorphous powder | [1] |
| Sweetness Potency | 30-100x sucrose | [1] |
Experimental Protocols
The isolation and structural elucidation of this compound were first reported by Choi et al. in 1989. The following protocols are based on their work and subsequent studies on related compounds from Abrus precatorius.
Isolation and Purification of this compound
A general workflow for the isolation of this compound from the leaves of Abrus precatorius is outlined below.
Detailed Methodology:
-
Plant Material and Extraction: Dried and powdered leaves of Abrus precatorius are exhaustively extracted with 80% aqueous methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.[5]
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with diethyl ether (Et₂O) to remove nonpolar constituents. The aqueous layer is subsequently extracted with water-saturated n-butanol (n-BuOH). The n-BuOH fraction, containing the glycosides, is concentrated to dryness.[1][5]
-
Column Chromatography: The n-BuOH soluble fraction is subjected to silica gel column chromatography. The column is typically eluted with a solvent system of chloroform-methanol-water in a stepwise gradient. Fractions are collected and monitored by thin-layer chromatography (TLC).[6]
-
Final Purification: Fractions containing this compound are combined and may require further purification using techniques such as high-performance liquid chromatography (HPLC) to yield the pure compound.[6]
Structural Elucidation Techniques
The structure of this compound was determined using a combination of spectroscopic methods.
1. Mass Spectrometry:
-
Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique suitable for non-volatile and thermally unstable compounds like glycosides.[7][8]
-
Protocol: The purified sample of this compound is mixed with a liquid matrix, such as glycerol or 3-nitrobenzyl alcohol, on a metal target.[8] This target is then bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon) in the mass spectrometer's source.[7] This process causes the sample molecules to be sputtered into the gas phase and ionized, typically by protonation, forming [M+H]⁺ ions.[8]
-
Data Interpretation: The resulting mass spectrum reveals the molecular weight of the compound. For this compound, a prominent ion corresponding to its protonated molecule is observed, confirming its molecular formula.[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR, ¹³C NMR, and 2D-NMR (such as COSY and HMBC) experiments are crucial for determining the detailed structure.
-
Protocol: A sample of pure this compound is dissolved in a suitable deuterated solvent (e.g., pyridine-d₅). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[9] 2D-NMR experiments are performed to establish connectivity between protons and carbons.
-
Data Interpretation:
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling interactions. Specific signals for anomeric protons of the sugar, methyl groups, olefinic protons, and cyclopropyl protons are identified.[2][9]
-
¹³C NMR: Shows the number of carbon atoms in the molecule and their types (e.g., carbonyl, olefinic, oxymethine). The chemical shifts confirm the presence of the cycloartane skeleton, the lactone, the carboxylic acid, and the glucose unit.[2][9]
-
2D-NMR: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) are used to establish long-range correlations between protons and carbons, which is essential for connecting the sugar unit to the aglycone and for assigning the complex quaternary carbons of the triterpene core.[9]
-
A summary of the key spectroscopic data that would be obtained for this compound is presented below.
| Spectroscopic Data | Key Observations and Interpretations |
| FAB-MS | Observation of a pseudomolecular ion [M+H]⁺ consistent with the molecular formula C₃₆H₅₄O₁₀. |
| ¹H NMR | Signals corresponding to cyclopropyl methylene protons, multiple methyl singlets and doublets, an olefinic proton, oxymethine protons of the aglycone, and the anomeric proton of the β-D-glucose unit. |
| ¹³C NMR | Approximately 36 carbon signals, including those for a carbonyl carbon of a lactone, a carboxylic acid carbon, olefinic carbons, oxymethine carbons (including the anomeric carbon of glucose), and characteristic signals for the cycloartane skeleton. |
Biological Signaling Pathway
The intense sweetness of this compound strongly suggests its interaction with the sweet taste receptor in humans. This receptor is a G-protein coupled receptor (GPCR) composed of a heterodimer of two subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3).[10][11]
When a sweet molecule like this compound binds to the extracellular domain of the TAS1R2/TAS1R3 receptor, it induces a conformational change that activates an intracellular signaling cascade.
Pathway Description:
-
Receptor Binding: this compound binds to the TAS1R2/TAS1R3 receptor on the surface of taste receptor cells in the taste buds.[10]
-
G-Protein Activation: This binding activates the associated G-protein, gustducin.[10]
-
Second Messenger Production: Activated gustducin stimulates the enzyme phospholipase Cβ2 (PLCβ2), which leads to the production of the second messenger inositol trisphosphate (IP₃).[10]
-
Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca²⁺) into the cytoplasm.[10]
-
Channel Opening and Depolarization: The increase in intracellular Ca²⁺ activates the TRPM5 ion channel, leading to an influx of Na⁺ ions and depolarization of the taste receptor cell.[10]
-
Neurotransmitter Release: Depolarization triggers the release of ATP, which acts as a neurotransmitter.[10]
-
Signal to Brain: ATP activates afferent nerve fibers, which transmit the signal to the brain, resulting in the perception of a sweet taste.
Conclusion
This compound is a structurally complex triterpene glycoside with significant potential as a natural, high-intensity sweetener. Its chemical structure has been rigorously established through a combination of isolation techniques and advanced spectroscopic analysis, primarily mass spectrometry and multi-dimensional NMR. The understanding of its chemical properties and its likely interaction with the TAS1R2/TAS1R3 sweet taste receptor provides a solid foundation for further research into its applications in the food and pharmaceutical industries. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in their future investigations of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 5. jchemrev.com [jchemrev.com]
- 6. US5198427A - Natural intense sweeteners - Google Patents [patents.google.com]
- 7. Fast Atom Bombardment - Creative Proteomics [creative-proteomics.com]
- 8. Fast atom bombardment - Wikipedia [en.wikipedia.org]
- 9. essencejournal.com [essencejournal.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Isolation of Abrusoside A from Abrus precatorius
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Abrusoside A, a notable triterpene glycoside found in the leaves of Abrus precatorius. This document details the experimental protocols, quantitative data, and analytical methods pertinent to this compound, serving as a vital resource for professionals in natural product chemistry and drug development.
Abrus precatorius, a member of the Fabaceae family, is a plant recognized for its diverse phytochemical composition and traditional medicinal uses.[1][2] The leaves of this plant are particularly significant as they contain several sweet-tasting compounds, including a group of triterpene glycosides known as abrusosides.[3] Among these, this compound, along with its analogues B, C, and D, has garnered scientific interest.[4][5] These compounds are based on the novel cycloartane-type aglycone, abrusogenin.[4]
Data Presentation: Phytochemical Profile and Properties
The chemical composition of Abrus precatorius is rich and varied, with different parts of the plant containing distinct bioactive compounds.[6] The leaves are a primary source of triterpene glycosides, flavonoids, and alkaloids.[1][6]
Table 1: Key Phytochemical Constituents of Abrus precatorius Leaves
| Compound Class | Specific Compounds Identified | Reference(s) |
| Triterpene Glycosides | This compound, Abrusoside B, Abrusoside C, Abrusoside D, Abrusoside E, Glycyrrhizin | [1][3][4][6][7] |
| Flavonoids | Luteolin, Abrectorin, Orientin, Isoorientin, Vitexin | [2][8][9] |
| Alkaloids | Abrine, Choline, Hypaphorine, Precatorine, Trigonelline | [1][7][10] |
| Other Compounds | Abruslactone A, Pinitol, Stigmasterol, β-Sitosterol | [1][3][7] |
This compound is distinguished by its intense sweetness. Sensory evaluations have quantified this property, making it a subject of interest for natural sweetener research.
Table 2: Quantitative Data for this compound
| Property | Value / Description | Reference(s) |
| Compound Type | Triterpene Glycoside | [4] |
| Aglycone | Abrusogenin | [3][4] |
| Sweetness Potency | 30-100 times sweeter than sucrose (for Abrusosides A-D) | [3][4] |
| Molecular Mass (m/z) | 646.8 | [11] |
| Toxicity | Found to be non-acutely toxic in mice and non-mutagenic. | [4] |
Experimental Protocols
The isolation of this compound from Abrus precatorius leaves involves a multi-step process of extraction, fractionation, and purification. The following protocols are synthesized from various reported methodologies.[5][8][10]
1. Preparation of Plant Material
-
Collection and Drying: Fresh leaves of Abrus precatorius are collected, washed thoroughly with water to remove debris, and shade-dried for an extended period (e.g., fifteen days) to preserve the chemical constituents.[8]
-
Pulverization: The completely dried leaves are ground into a fine powder using a mechanical grinder. For certain procedures, the powder may be sterilized.[8]
2. Extraction
-
Solvent Selection: Methanol, often in an aqueous solution (e.g., 80% methanol or a 4:1 methanol-water mixture), is a commonly used solvent for extracting abrusosides due to their glycosidic nature.[5][8]
-
Method: Hot extraction using a Soxhlet apparatus for an extended period (e.g., 36 hours) is an effective method to ensure comprehensive extraction of the target compounds.[8][12]
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (40-50°C) to yield a viscous residue.[8]
3. Fractionation and Purification
-
Solvent Partitioning: The concentrated crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. A typical scheme involves:
-
Precipitation: The pH of the n-BuOH fraction can be adjusted (e.g., to pH 10), followed by the addition of methanol to induce the precipitation of the abrusosides.[5]
-
Column Chromatography: The semi-purified fraction is further purified using column chromatography.[10]
-
Stationary Phase: Silica gel (e.g., mesh size 60-120) is commonly used as the adsorbent.[10][13]
-
Mobile Phase: A gradient elution system with solvents of increasing polarity is employed. For instance, starting with a non-polar solvent like petroleum ether and gradually introducing a more polar solvent like ethyl acetate or methanol allows for the separation of different compounds.[3][14] Fractions are collected and monitored by Thin Layer Chromatography (TLC).[13]
-
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation during column chromatography and to assess the purity of the isolated fractions.[8][13] A mobile phase such as butanol:acetic acid:water (4:1:5) can be used, with visualization achieved using reagents like vanillin-H₂SO₄ spray followed by heating.[8][15]
4. Structural Characterization The definitive structure of the isolated this compound is elucidated using a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[5][11]
-
Nuclear Magnetic Resonance (NMR): Extensive 1D (¹H, ¹³C) and 2D (COSY, HETCOR) NMR spectroscopy is used to determine the precise structure and stereochemistry of the molecule.[3][5]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[5]
Visualized Experimental Workflow
The following diagram illustrates the comprehensive workflow for the isolation of this compound.
Caption: A step-by-step workflow for isolating this compound.
Signaling Pathways
While this compound is well-characterized chemically, the current body of scientific literature does not extensively detail its specific interactions with cellular signaling pathways. Its primary documented biological activity is its intense sweetness, which implies an interaction with taste receptors on the tongue. Further research is required to elucidate any potential downstream signaling effects or other pharmacological activities that may be relevant to drug development professionals.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Ethno botanical and Phytophrmacological potential of Abrus precatorius L.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. essencejournal.com [essencejournal.com]
- 4. Abrusosides A-D, four novel sweet-tasting triterpene glycosides from the leaves of Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. biochemjournal.com [biochemjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. The potential of Abrus precatorius leaves in arthritis alleviation computational approaches through lC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijsra.net [ijsra.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Abrusoside A: Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrusoside A is a naturally occurring triterpenoid saponin that has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the primary natural sources and distribution of this compound, alongside detailed methodologies for its extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Natural Sources and Distribution
This compound is predominantly found in the plant species Abrus precatorius, a legume also known as jequirity bean or rosary pea. This plant is native to India and is found in tropical and subtropical regions worldwide.
Distribution within the Plant:
-
Primary Source: The leaves of Abrus precatorius are the most significant source of this compound.[1][2][3]
-
Aerial Parts: Besides the leaves, the aerial parts of the plant also contain this compound and its analogues (Abrusoside B, C, and D).
-
Seeds: While the seeds of Abrus precatorius are rich in other bioactive compounds, including the toxic protein abrin, they are not the primary source of this compound.
The concentration of this compound and other saponins can vary based on geographical location, climate, and the age of the plant.
Quantitative Data
While specific quantitative data for the yield of pure this compound is not extensively reported in the available literature, studies on the extraction of related compounds and total saponins from Abrus precatorius leaves provide valuable insights.
| Extraction Parameter | Solvent/Method | Plant Part | Yield/Concentration | Reference |
| Total Saponins | - | Leaves | 202.25 ± 9.25 mg/100g | [4] |
| Ethanolic Extract Yield | Ethanol | Leaves | 9.6% (w/w) | [5] |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a synthesized methodology based on common practices for the extraction and isolation of triterpenoid saponins from plant materials.
Objective: To extract and isolate this compound from the dried leaves of Abrus precatorius.
Materials and Reagents:
-
Dried and powdered leaves of Abrus precatorius
-
Methanol (MeOH)
-
Distilled water (H₂O)
-
n-Butanol (n-BuOH)
-
Silica gel for column chromatography (60-120 mesh)
-
Solvents for column chromatography (e.g., chloroform, methanol, ethyl acetate, n-hexane)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard analytical grade reagents
Procedure:
-
Extraction:
-
Macerate the dried and powdered leaves of Abrus precatorius with 80% methanol in water (v/v) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in distilled water.
-
Perform liquid-liquid partitioning of the aqueous suspension sequentially with n-hexane, chloroform, and n-butanol.
-
Collect the n-butanol fraction, which will be enriched with saponins, including this compound.
-
Concentrate the n-butanol fraction to dryness under reduced pressure.
-
-
Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., n-hexane or chloroform).
-
Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After drying, load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., Chloroform:Methanol gradients from 100:0 to 80:20).
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol:Water, 8:2:0.2).
-
Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating) to detect saponins.
-
Combine the fractions containing the compound of interest (this compound) based on the TLC profile.
-
-
Purification:
-
Subject the combined fractions to further chromatographic purification steps (e.g., preparative TLC or re-column chromatography) until a pure compound is obtained.
-
The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC).
-
Characterization of this compound
The structural elucidation of the isolated pure compound is performed using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CD₃OD or C₅D₅N).
-
Analysis: Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to establish the connectivity of protons and carbons and to confirm the structure of the aglycone and the sugar moiety, as well as their linkage.
Mass Spectrometry (MS):
-
Technique: Employ High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: Determine the accurate mass of the molecular ion to deduce the molecular formula of this compound. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide further structural information about the aglycone and the sugar sequence. The molecular formula for this compound is C₃₆H₅₄O₁₀.
Biological Activity and Signaling Pathways
While the leaf extracts of Abrus precatorius have been reported to possess various pharmacological activities, including anti-inflammatory and anticancer properties, the specific biological activities and signaling pathways directly modulated by pure this compound are not yet extensively elucidated.
Given the known anti-inflammatory and apoptotic effects of compounds from Abrus precatorius, it is plausible that this compound may interact with key signaling pathways involved in these processes, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation. Further research is required to confirm the specific molecular targets and mechanisms of action of this compound.
Conclusion
This compound, a triterpenoid saponin from the leaves of Abrus precatorius, presents an interesting subject for further pharmacological investigation. This technical guide provides a foundational understanding of its natural sources, methods for its extraction and isolation, and techniques for its structural characterization. The detailed protocols and compiled data herein are intended to facilitate future research into the quantitative analysis, biological activities, and potential therapeutic applications of this natural compound. Further studies are warranted to fully elucidate the specific mechanisms of action and signaling pathways modulated by this compound.
References
- 1. jchemrev.com [jchemrev.com]
- 2. CN102086224A - Preparation method of Abrusoside D - Google Patents [patents.google.com]
- 3. chemijournal.com [chemijournal.com]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. Arthritis alleviation: unveiling the potential in Abrus precatorius macerated oil - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Abrusoside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abrusoside A is a naturally occurring triterpene glycoside first isolated from the leaves of Abrus precatorius. It is distinguished by its intense sweet taste, reported to be approximately 30 to 100 times sweeter than sucrose on a weight basis. This property positions it as a compound of significant interest for the development of non-caloric sweeteners. Structurally, it is a cycloartane-type triterpenoid saponin. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, comprehensive experimental protocols for its isolation and characterization, and an examination of its interaction with the sweet taste signaling pathway. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams in the DOT language.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.
General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | Amorphous powder | [Choi et al., 1989] |
| Melting Point | 288-290 °C | [Choi et al., 1989] |
| Optical Rotation | [α]D +14.2° (c 0.4, MeOH) | [Choi et al., 1989] |
| Solubility | DMSO: ≥ 100 mg/mLH₂O: < 0.1 mg/mLEtOH: < 0.1 mg/mL | [MedChemExpress] |
Chemical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆H₅₄O₁₀ | [1][2][3][4][5][6] |
| Molecular Weight | 646.81 g/mol | [1] |
| CAS Number | 124962-06-7 | [1][2][4][5][6] |
| IUPAC Name | (1S,3R,6S,7S,8R,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane-7-carboxylic acid | [2] |
| IR (KBr) νₘₐₓ (cm⁻¹) | 3400 (br, OH), 1740 (δ-lactone C=O), 1690 (COOH), 1635 (C=C) | [Choi et al., 1989] |
| FAB-MS (m/z) | Positive Ion: 669 [M+Na]⁺Negative Ion: 645 [M-H]⁻ | [Choi et al., 1989] |
Computed Chemical Properties
| Property | Value | Reference(s) |
| XLogP3-AA | 5.3 | [2] |
| Hydrogen Bond Donor Count | 5 | [2][7] |
| Hydrogen Bond Acceptor Count | 10 | [7] |
| Rotatable Bond Count | 6 | [7] |
| Topological Polar Surface Area | 162.98 Ų | [7] |
| Heavy Atom Count | 46 | [2][7] |
| Complexity | 1300 | [2] |
¹H and ¹³C NMR Spectroscopic Data
The following tables present the ¹H and ¹³C NMR chemical shifts for this compound, as reported by Choi et al. (1989), recorded in pyridine-d₅.
¹H NMR Data (Pyridine-d₅, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-25 | 6.84 | d | 6.0 |
| Glc H-1' | 4.90 | d | 7.5 |
| H-22 | 4.88 | dd | 11.0, 5.0 |
| H-3 | 3.42 | dd | 11.5, 4.5 |
| H-20 | 2.90 | m | |
| Me-27 | 1.90 | s | |
| Me-18 | 1.34 | s | |
| Me-30 | 1.25 | s | |
| Me-21 | 1.05 | d | 7.0 |
| Me-29 | 0.99 | s | |
| H-19a | 0.78 | d | 4.5 |
| H-19b | 0.55 | d | 4.5 |
¹³C NMR Data (Pyridine-d₅, 100.6 MHz)
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1 | 21.0 | 19 | 29.8 |
| 2 | 27.0 | 20 | 36.3 |
| 3 | 89.0 | 21 | 18.0 |
| 4 | 40.5 | 22 | 77.8 |
| 5 | 47.4 | 23 | 32.1 |
| 6 | 21.2 | 24 | 144.5 |
| 7 | 26.2 | 25 | 129.8 |
| 8 | 48.0 | 26 | 167.3 |
| 9 | 20.1 | 27 | 20.9 |
| 10 | 26.5 | 28 | 176.5 |
| 11 | 28.3 | 29 | 19.3 |
| 12 | 32.6 | 30 | 28.2 |
| 13 | 45.5 | Glc-1' | 107.0 |
| 14 | 49.0 | Glc-2' | 75.5 |
| 15 | 35.8 | Glc-3' | 78.8 |
| 16 | 28.3 | Glc-4' | 71.8 |
| 17 | 52.5 | Glc-5' | 78.3 |
| 18 | 18.2 | Glc-6' | 62.9 |
Experimental Protocols
The following protocols are based on the original methods described for the isolation and characterization of this compound.
Isolation and Purification of this compound
This protocol details the extraction and chromatographic purification of this compound from the leaves of Abrus precatorius.
-
Extraction: Dried and milled leaves of A. precatorius are exhaustively extracted with 80% aqueous methanol at room temperature.
-
Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a syrupy residue.
-
Solvent Partitioning (1): The residue is partitioned between diethyl ether (Et₂O) and water. The aqueous layer is retained.
-
Solvent Partitioning (2): The aqueous layer is acidified to pH 3 with a suitable acid and then partitioned against n-butanol (n-BuOH). The n-BuOH layer, containing the glycosides, is collected.
-
Precipitation: The n-BuOH extract is adjusted to pH 10 with ammonium hydroxide. Methanol is then added to precipitate the crude glycoside mixture. The precipitate is collected by filtration or centrifugation.
-
Vacuum Liquid Chromatography (VLC): The crude glycoside mixture is subjected to VLC on a silica gel column. Elution is performed using a solvent gradient of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 6:4:1). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the VLC step are pooled and further purified using preparative reverse-phase HPLC on a C18 column with a methanol-water gradient as the mobile phase.
-
Final Product: Fractions containing pure this compound are combined and lyophilized to yield an amorphous powder.
Spectroscopic Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in ~0.5 mL of pyridine-d₅.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent signal.
-
¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer using the same sample.
-
-
Mass Spectrometry (MS):
-
Method: Fast Atom Bombardment (FAB-MS) is the originally reported method. Modern alternatives include Electrospray Ionization (ESI-MS).
-
Positive Ion Mode: A peak corresponding to the sodium adduct [M+Na]⁺ is expected.
-
Negative Ion Mode: A peak corresponding to the deprotonated molecule [M-H]⁻ is expected.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of finely ground this compound.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Key functional groups to observe include hydroxyl (broad peak ~3400 cm⁻¹), lactone and carboxylic acid carbonyls (~1740 and 1690 cm⁻¹), and carbon-carbon double bonds (~1635 cm⁻¹).
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of this compound in methanol.
-
Analysis: Scan the absorbance from 200 to 400 nm. Due to the lack of an extensive chromophore system, only weak end absorption is expected.
-
Biological Activity and Signaling Pathway
The primary biological activity of this compound is its potent sweet taste. This is mediated through the activation of the sweet taste receptor, a G-protein coupled receptor (GPCR) composed of a heterodimer of the T1R2 and T1R3 subunits.
Sweet Taste Signaling Pathway
The interaction of a sweet molecule like this compound with the taste receptor cells in the taste buds initiates a downstream signaling cascade, leading to the perception of sweetness in the brain.
-
Receptor Binding: this compound binds to the Venus Flytrap Domain (VFD) of the T1R2 subunit of the T1R2/T1R3 heterodimeric sweet taste receptor located on the surface of taste receptor cells.[8]
-
G-Protein Activation: This binding event induces a conformational change in the receptor, which activates the associated heterotrimeric G-protein, gustducin. The α-subunit of gustducin dissociates.
-
Second Messenger Production: The activated α-gustducin subunit stimulates the enzyme phospholipase C-β2 (PLCβ2).
-
Calcium Release: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor (IP₃R3) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[4]
-
Channel Activation and Depolarization: The increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel member M5 (TRPM5). The opening of TRPM5 allows an influx of Na⁺ ions, leading to depolarization of the taste receptor cell.[4]
-
Neurotransmitter Release: The depolarization of the cell, along with the elevated Ca²⁺ levels, causes the release of ATP through the CALHM1/3 channel.
-
Nerve Signal Transmission: ATP acts as a neurotransmitter, activating purinergic receptors on adjacent afferent nerve fibers. This generates an action potential that is transmitted to the gustatory cortex in the brain, resulting in the perception of a sweet taste.
Conclusion
This compound is a well-characterized triterpene glycoside with significant potential as a natural, high-intensity sweetener. Its physical and chemical properties have been thoroughly documented, providing a solid foundation for its application in food science and drug development. The established protocols for its isolation and characterization enable the production of high-purity material for further study. Understanding its mechanism of action through the T1R2/T1R3 sweet taste receptor pathway is key to harnessing its sweetening properties effectively and safely. Further research may focus on optimizing its production, evaluating its metabolic fate and long-term safety, and exploring any other potential biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Taste receptor - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. File:Signal Transaction of the Sweet Taste.svg - Wikimedia Commons [commons.wikimedia.org]
- 6. chemijournal.com [chemijournal.com]
- 7. Activation of a Sweet Taste Receptor by Oleanane-Type Glycosides from Wisteria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to Elucidating the Biosynthesis of Abrusoside A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding and a strategic approach to fully elucidate the biosynthetic pathway of Abrusoside A, a highly sweet cycloartane-type triterpenoid glycoside from Abrus precatorius. Given the burgeoning interest in natural sweeteners and the pharmacological potential of saponins, a thorough understanding of the biosynthesis of this compound is paramount for its sustainable production through metabolic engineering and synthetic biology approaches.
While the complete enzymatic cascade leading to this compound remains to be fully characterized, this document consolidates the current knowledge on triterpenoid saponin biosynthesis to propose a putative pathway. Furthermore, it offers detailed experimental protocols for the identification and functional characterization of the key enzymes involved, namely cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs).
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the ubiquitous isoprenoid pathway, leading to the formation of the cycloartane skeleton, which is subsequently modified and glycosylated. The proposed pathway can be divided into three key stages:
Stage 1: Formation of the Cycloartane Skeleton
Like other triterpenoids, the biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene. In plants, this crucial step is catalyzed by oxidosqualene cyclases (OSCs). For cycloartane-type saponins, the key enzyme is cycloartenol synthase (CAS) , which directs the cyclization towards the formation of cycloartenol.
Stage 2: Tailoring of the Aglycone (Abrusogenin Biosynthesis)
Following the formation of the cycloartenol backbone, a series of oxidative modifications are required to produce the specific aglycone of this compound, known as abrusogenin. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) . While the specific CYP450s from Abrus precatorius have not yet been identified, their activities are predicted to include hydroxylation and subsequent oxidation reactions at various positions on the cycloartenol ring structure to form the characteristic functional groups of abrusogenin.
Stage 3: Glycosylation
The final step in the biosynthesis of this compound is the attachment of sugar moieties to the abrusogenin aglycone. This glycosylation is carried out by UDP-glycosyltransferases (UGTs) , which utilize nucleotide-activated sugars as donors. The specific UGTs responsible for attaching the glucose and other potential sugar residues to abrusogenin at specific positions are yet to be discovered.
A diagrammatic representation of the proposed biosynthetic pathway is presented below.
Quantitative Data Summary
Currently, there is a lack of quantitative data regarding the biosynthesis of this compound. The following table serves as a template for researchers to populate as data becomes available through the experimental protocols outlined in this guide.
| Parameter | Enzyme | Substrate | Product | Value | Units | Reference |
| Km | ApCAS | 2,3-Oxidosqualene | Cycloartenol | Data not available | µM | |
| kcat | ApCAS | 2,3-Oxidosqualene | Cycloartenol | Data not available | s-1 | |
| Km | Candidate ApCYP450 | Cycloartenol | Oxidized Intermediate | Data not available | µM | |
| kcat | Candidate ApCYP450 | Cycloartenol | Oxidized Intermediate | Data not available | s-1 | |
| Km | Candidate ApUGT | Abrusogenin | This compound | Data not available | µM | |
| kcat | Candidate ApUGT | Abrusogenin | This compound | Data not available | s-1 | |
| Metabolite Concentration | - | Cycloartenol | - | Data not available | µg/g FW | |
| Metabolite Concentration | - | Abrusogenin | - | Data not available | µg/g FW | |
| Metabolite Concentration | - | This compound | - | Data not available | µg/g FW |
Ap refers to Abrus precatorius.
Experimental Protocols for Pathway Elucidation
The complete elucidation of the this compound biosynthetic pathway requires a multi-pronged approach, combining bioinformatics, molecular biology, and biochemistry.
Identification of Candidate Genes from Abrus precatorius
The availability of transcriptome and genome sequence data for Abrus precatorius is a critical resource for identifying candidate genes encoding the enzymes of the this compound pathway.
Workflow for Candidate Gene Identification:
Detailed Methodology:
-
Transcriptome Mining:
-
Obtain RNA-seq data from A. precatorius tissues known to accumulate this compound (e.g., leaves). Transcriptome analysis of plants treated with elicitors like methyl jasmonate can be particularly useful, as these treatments often upregulate secondary metabolite biosynthesis genes.
-
Perform de novo assembly of the transcriptome if a reference genome is not used.
-
Annotate the assembled transcripts by sequence homology searches (BLASTx) against protein databases (e.g., NCBI nr, UniProt) to identify transcripts encoding for CAS, CYP450s, and UGTs.
-
-
Genome Mining:
-
Utilize the available genome sequence of A. precatorius.
-
Perform tBLASTn searches against the genome using known triterpenoid biosynthesis enzymes as queries to identify homologous gene models.
-
Analyze the genomic context of candidate genes, as genes for a specific pathway are sometimes clustered.
-
-
Co-expression Analysis:
-
Analyze transcriptome data from different tissues or treatments to identify genes that are co-expressed with a known pathway gene (e.g., cycloartenol synthase). Genes with expression patterns that correlate with the accumulation of this compound are strong candidates.
-
Functional Characterization of Candidate Enzymes
Once candidate genes are identified, their enzymatic function must be validated. Heterologous expression in microbial systems is a common and effective approach.
Workflow for Functional Characterization:
Detailed Protocols:
a) Heterologous Expression of Candidate CYP450s and UGTs:
-
Gene Amplification and Cloning:
-
Amplify the full-length coding sequences of candidate genes from A. precatorius cDNA using PCR with gene-specific primers.
-
Clone the PCR products into a suitable expression vector (e.g., pET vectors for E. coli or pYES vectors for Saccharomyces cerevisiae). For CYP450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.
-
-
Protein Expression:
-
Transform the expression constructs into the appropriate host cells (E. coli BL21(DE3) or S. cerevisiae).
-
Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
-
Protein Extraction and Purification:
-
Harvest the cells and prepare a crude protein extract by sonication or enzymatic lysis.
-
If using a tagged protein (e.g., His-tag), purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).
-
b) In Vitro Enzyme Assays:
-
CYP450 Enzyme Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the purified CYP450, a source of CPR (if not co-expressed), a NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and the substrate (e.g., cycloartenol or a suspected intermediate).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Product Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
Product Analysis: Analyze the extracted products by LC-MS to identify new peaks corresponding to the oxidized products. Further structural elucidation can be performed using NMR spectroscopy.
-
-
UGT Enzyme Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the purified UGT, the aglycone substrate (e.g., abrusogenin), and a UDP-sugar donor (e.g., UDP-glucose).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C).
-
Reaction Termination and Product Analysis: Stop the reaction and analyze the products directly by LC-MS to detect the formation of the glycosylated product (this compound).
-
Conclusion and Future Perspectives
The complete elucidation of the this compound biosynthetic pathway is a challenging but achievable goal. The methodologies outlined in this guide, leveraging the available genomic and transcriptomic resources for Abrus precatorius, provide a clear roadmap for researchers. The identification and characterization of the specific CYP450s and UGTs will not only provide fundamental insights into the biosynthesis of this important natural sweetener but also pave the way for its biotechnological production. The successful reconstitution of the pathway in a microbial host could lead to a sustainable and scalable source of this compound, meeting the growing demand for natural, high-intensity sweeteners and enabling further exploration of its pharmacological properties.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of Abrusoside A and its related glycosides, derived from the leaves of Abrus precatorius. While the seeds of this plant contain the highly toxic protein abrin, the triterpene glycosides found in the leaves, including Abrusosides A, B, C, and D, have demonstrated a significantly different and more favorable safety profile. This document synthesizes available quantitative toxicological data, details the experimental protocols used for their assessment, and visualizes key experimental workflows and cellular pathways. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the potential of these compounds for therapeutic applications.
Introduction
Abrus precatorius, a plant belonging to the Fabaceae family, is known for its dichotomous chemical composition. The seeds are a source of abrin, a potent toxalbumin that inhibits protein synthesis, leading to severe toxicity and fatality.[1][2] In stark contrast, the leaves contain a series of sweet-tasting cycloartane-type triterpene glycosides, namely Abrusosides A, B, C, and D.[3][4] this compound is a prominent member of this group.[5] Preliminary safety testing has indicated that these glycosides are innocuous, passing acute toxicity and mutagenicity evaluations.[3][6] This guide focuses on the toxicological data available for these specific glycosides and the leaf extracts from which they are derived, providing a basis for their safety assessment.
Quantitative Toxicological Data
The available quantitative data on the toxicity of this compound, its related glycosides, and various leaf extracts of Abrus precatorius are summarized below. It is important to note that specific LD50 values for purified Abrusosides are not detailed in the available literature; however, they have been reported as non-toxic in preliminary studies.[3][4]
| Substance | Test Type | Species/System | Route of Administration | Result | Reference |
| Abrusosides A-D | Acute Toxicity | Mice | - | Non-toxic | [3][4] |
| Abrusosides A-D | Mutagenicity (Ames Test) | Salmonella typhimurium TM677 | In vitro | Non-mutagenic | [3][4] |
| Ethanolic Leaf Extract | Acute Oral Toxicity | Mice | Oral | Safe up to 1500 mg/kg | |
| Aqueous Leaf Extract | Sub-acute Toxicity | Rats | Oral | Toxic effects observed at 400, 800, and 1600 mg/kg | [7][8] |
| Acetone Leaf Extract | Acute Oral Toxicity (LD50) | Rats | Oral | 187 mg/kg | [9] |
| 70% Methanol Leaf Extract | Acute Oral Toxicity (LD50) | Rats | Oral | 3942 mg/kg | [9] |
| Aqueous Leaf Extract | Cytotoxicity (IC50) | Mastocytoma cells (P815) | In vitro | 200 µg/mL | [10] |
| Ethanolic Leaf Extract | Cytotoxicity (IC50) | Mastocytoma cells (P815) | In vitro | 43.94 µg/mL | [10] |
| Aqueous Leaf Extract | Cytotoxicity | Breast cancer cells (MDA-MB-231) | In vitro | >75% inhibition at 600 µg/mL | [11] |
Experimental Protocols
This section details the methodologies for key toxicological assays cited in the assessment of this compound and related compounds.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is employed to assess the acute toxic effects of a substance following oral administration.
-
Principle: A stepwise procedure is used where a small group of animals (typically 3) is dosed at a defined level. The outcome of this first step determines the dosage for the next step (either higher or lower). The process continues until the substance's toxicity allows for its classification into a GHS category.
-
Animal Model: Typically, a single sex of rodents (often female rats) is used.
-
Dosage: The test uses a series of fixed doses: 5, 50, 300, and 2000 mg/kg body weight.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage.
-
Animals are observed for mortality and clinical signs of toxicity at least twice on the day of dosing and daily thereafter for 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The classification is based on the number of animals that die at specific dose levels.
In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test substance and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.
-
The plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or an acidic solution of SDS) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the substance that inhibits 50% of cell growth) is often determined.
Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in their growth medium). The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.
-
Strains: Multiple strains are used (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).
-
Procedure:
-
The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, a liver enzyme extract that can mimic mammalian metabolism).
-
The bacteria are then plated on a minimal agar medium that lacks histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have undergone reverse mutation and can now grow without histidine) is counted.
-
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.
Brine Shrimp Lethality Assay
This is a simple, rapid, and low-cost bioassay for screening the cytotoxicity of compounds.
-
Principle: The assay determines the lethality of a substance to brine shrimp nauplii (Artemia salina). The concentration at which 50% of the nauplii die (LC50) is determined.
-
Procedure:
-
Brine shrimp eggs are hatched in artificial seawater to obtain nauplii.
-
A specific number of nauplii (e.g., 10-15) are added to vials containing artificial seawater.
-
The test substance is added to the vials at various concentrations.
-
The vials are incubated for 24 hours under a light source.
-
After 24 hours, the number of surviving nauplii is counted.
-
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value is determined using statistical methods.
Visualizations: Workflows and Pathways
Experimental Workflows
References
- 1. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.3.6. Cytotoxic Assay Using Brine Shrimp Lethality Assay (BSLA) [bio-protocol.org]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abrusosides A-D, four novel sweet-tasting triterpene glycosides from the leaves of Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Studies on the toxicity of an aqueous extract of the leaves of Abrus precatorius in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Cytotoxic and pro-apoptotic effects of Abrus precatorius L. on human metastatic breast cancer cell line, MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
Abrusoside A: A Review of Biological Activities and Future Directions
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Abrusoside A is a naturally occurring triterpenoid glycoside isolated from the leaves of Abrus precatorius Linn., a plant belonging to the Fabaceae family.[1] This plant, commonly known as Jequirity or Rosary Pea, has a long history of use in traditional medicine systems like Ayurveda for treating a variety of ailments, including inflammation, skin diseases, and diabetes.[2][3] this compound, along with its analogs (Abrusosides B, C, and D), is notable for its intensely sweet taste, reported to be 30 to 100 times sweeter than sucrose.[4] While the sweetening properties of this compound are well-documented, its specific biological activities remain largely underexplored. This technical guide provides a comprehensive review of the current state of knowledge regarding the biological activities associated with this compound, primarily through studies on the extracts of Abrus precatorius leaves, and outlines potential avenues for future research.
It is critical to note that the majority of the existing research has been conducted on crude extracts or fractions of Abrus precatorius, which contain a complex mixture of phytochemicals, including flavonoids, alkaloids, and other terpenoids.[5][6] Therefore, while this compound is a known constituent of these extracts, the biological activities described herein cannot be solely and definitively attributed to it. This guide will clearly distinguish between data obtained from extracts and those from isolated compounds.
Data Presentation: Quantitative Analysis of Biological Activities
The following tables summarize the quantitative data from various studies on the biological activities of Abrus precatorius extracts and other isolated compounds. This data provides a foundation for understanding the potential therapeutic applications of its constituents, including this compound.
Table 1: Anti-inflammatory Activity of Abrus precatorius Extracts
| Extract/Compound | Assay | Model System | Concentration/Dose | % Inhibition/Effect | IC50 Value | Reference |
| Methanol:water (9:1) fraction of leaf extract | Carrageenan-induced paw edema | Wistar albino rats | 400 mg/kg | 51.92% | - | [7] |
| Methanol:water (1:9) fraction of leaf extract | Carrageenan-induced paw edema | Wistar albino rats | 400 mg/kg | 46.34% | - | [7] |
| Methanol:water (9:1) fraction of leaf extract | Inhibition of albumin denaturation | In vitro | 200 µg/ml | 57.23% | 96.04 µg/ml | [7] |
| Methanol:water (1:9) fraction of leaf extract | Inhibition of albumin denaturation | In vitro | 200 µg/ml | 51.92% | - | [7] |
| Methanol:water (9:1) fraction of leaf extract | Membrane stabilization (RBC) | In vitro | 200 µg/ml | 67.1% | 123.49 µg/ml | [7] |
| Water extract of leaves | Croton oil-induced ear edema | Rats | - | 67.10% | - |
Table 2: Anti-diabetic Activity of Abrus precatorius Extracts
| Extract/Compound | Assay | Model System | Dose | Effect | Reference |
| Crude glycoside from seed | Alloxan-induced diabetes | Rabbits | 50 mg/kg | 73.2% peak reduction in blood glucose | [8] |
| Methanolic leaf extract | Streptozotocin-induced diabetes | Rats | 200 mg/kg/day for 28 days | 32.39% reduction in blood glucose | [9] |
| Ethanolic leaf extract | Alloxan/Nicotinamide-induced diabetes | Rats | 100 mg/kg | 68.67% decrease in mean blood glucose | [1] |
Table 3: Cytotoxic Activity of Abrus precatorius Extracts and Isolated Compounds
| Extract/Compound | Cell Line | Assay | IC50 Value | Reference |
| Stigmasterol hemihydrate | MDA-MB-231 (Breast cancer) | MTT | 74.2 µg/ml | [5] |
| β-monolinolein | MDA-MB-231 (Breast cancer) | MTT | 13.2 µg/ml | [5] |
| Aqueous leaf extract | MDA-MB-231 (Breast cancer) | MTT | >75% inhibition at 600 µg/ml | [10] |
| Ethanolic seed extract | MCF-7 (Breast cancer) | MTT | 60.89 µg/ml | [11] |
| Ethyl acetate seed extract | MCF-7 (Breast cancer) | MTT | 143.8 µg/ml | [11] |
| Ethyl acetate seed extract (Soxhlet) | Hep2C (Cervical cancer) | MTT | - | [12] |
| 70% Ethanolic seed extract (Maceration) | Hep2C (Cervical cancer) | MTT | - | [12] |
| Ethyl acetate seed extract (Soxhlet) | HeLa (Cervical cancer) | MTT | - | [12] |
| 70% Ethanolic seed extract (Soxhlet) | HeLa (Cervical cancer) | MTT | 26.26 ± 1.09 µg/mL | [12] |
Table 4: Antioxidant Activity of Abrus precatorius Leaf Extracts
| Extract | Assay | IC50 Value | Reference |
| Methanolic leaf extract | DPPH radical scavenging | 62.86 ± 0.68 µg/mL | [4] |
| Methanolic leaf extract (APM) | DPPH radical scavenging | 190.76 ± 0.23 µg/ml | [13] |
| Hydroalcoholic leaf extract (APHA) | DPPH radical scavenging | 201.48 ± 2.99 µg/ml | [13] |
| Aqueous leaf extract (APA) | DPPH radical scavenging | 245.48 ± 6.12 µg/ml | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of the biological activities of Abrus precatorius constituents.
Isolation of this compound
A general procedure for the isolation of Abrusosides from the leaves of Abrus precatorius involves the following steps[1]:
-
Extraction: The dried and powdered leaves are extracted with a methanol-water mixture (e.g., 4:1).
-
Partitioning: The resulting extract is concentrated and partitioned between diethyl ether and water. The aqueous fraction is then acidified (e.g., to pH 3) and partitioned with n-butanol.
-
Precipitation: The n-butanol fraction is adjusted to a basic pH (e.g., pH 10), and methanol is added to precipitate the abrusosides.
-
Chromatography: The precipitate is further purified using column chromatography on silica gel, eluting with a solvent system such as ethyl acetate, methanol, and water in various ratios.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This widely used model assesses the ability of a compound to reduce acute inflammation.
-
Animals: Wistar albino rats are typically used.
-
Induction of Edema: A subs-plantar injection of carrageenan (e.g., 0.1 ml of a 1% solution) is administered into the right hind paw of the rats.
-
Treatment: The test substance (e.g., fractions of A. precatorius leaf extract) is administered orally at a specified dose (e.g., 200 or 400 mg/kg body weight) one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.[7]
In Vivo Anti-diabetic Assay: Alloxan-Induced Diabetes in Rabbits
This model is used to evaluate the hypoglycemic effects of a substance.
-
Animals: Male rabbits are used.
-
Induction of Diabetes: Diabetes is induced by a single intravenous injection of alloxan monohydrate (e.g., 150 mg/kg body weight).
-
Treatment: The diabetic rabbits are treated orally with the test substance (e.g., crude glycoside from A. precatorius seed at 50 mg/kg). A control group receives normal saline, and a positive control group receives a standard anti-diabetic drug like chlorpropamide.
-
Measurement: Blood glucose levels are measured at different time intervals (e.g., 5, 10, 20, 30, 40, 60, and 168 hours) after treatment.
-
Analysis: The percentage reduction in blood glucose is calculated and compared between the treated and control groups.[8]
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) are cultured in appropriate media and conditions.
-
Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test substance (e.g., extracts or isolated compounds from A. precatorius) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the substance that inhibits 50% of cell growth) is determined.[5][10]
Mandatory Visualizations
Workflow for Bioassay-Guided Fractionation
The following diagram illustrates a general workflow for the isolation and biological screening of compounds like this compound from Abrus precatorius leaves.
Hypothetical Anti-inflammatory Signaling Pathway for this compound
Based on the observed anti-inflammatory activity of Abrus precatorius extracts, a plausible mechanism of action for its constituents, including potentially this compound, could involve the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.[4][5][8]
Discussion and Future Directions
The available literature strongly suggests that extracts from Abrus precatorius leaves possess significant anti-inflammatory, anti-diabetic, and cytotoxic properties. These activities are likely due to the synergistic or individual effects of the various phytochemicals present, including this compound. However, the lack of studies on isolated this compound makes it impossible to definitively assign these activities to this specific compound.
The sweet-tasting nature of this compound, coupled with the traditional use of the plant for inflammatory and metabolic disorders, presents a compelling case for further investigation. Future research should focus on the following areas:
-
Isolation and Purification: Development of efficient and scalable methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.
-
In Vitro Biological Screening: Systematic evaluation of the anti-inflammatory, anti-diabetic, and anti-cancer activities of purified this compound using a panel of in vitro assays. This should include determining IC50 values and elucidating the dose-response relationships.
-
Mechanism of Action Studies: Investigation into the molecular mechanisms underlying any observed biological activities. For example, if anti-inflammatory activity is confirmed, studies should explore its effects on key signaling pathways such as NF-κB and MAPK, and on the expression of inflammatory mediators like COX-2, TNF-α, and various interleukins.[2][8]
-
In Vivo Studies: Following promising in vitro results, in vivo studies in appropriate animal models are necessary to confirm the efficacy and safety of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of derivatives of this compound and its aglycone, abrusogenin, could provide insights into the structural features required for biological activity and potentially lead to the development of more potent and selective therapeutic agents.
Conclusion
This compound is a fascinating natural product with well-established sweetening properties. While the extracts of its source plant, Abrus precatorius, exhibit a wide range of promising biological activities, the specific pharmacological profile of isolated this compound remains a significant knowledge gap. The data and protocols presented in this guide serve as a foundation for future research aimed at unlocking the full therapeutic potential of this unique triterpenoid glycoside. Rigorous scientific investigation is required to validate the traditional medicinal uses of Abrus precatorius and to determine the specific contribution of this compound to its pharmacological effects. Such studies could pave the way for the development of novel drugs for the treatment of inflammatory diseases, diabetes, and cancer.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. [PDF] Evaluation of Anti-inflammatory and Analgesic activity of Abrus precatorious leaves on Albino rats | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antihyperglycemic and Insulin Secretagogue Activities of Abrus precatorius Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biology-journal.org [biology-journal.org]
- 11. researchgate.net [researchgate.net]
- 12. chemijournal.com [chemijournal.com]
- 13. researchgate.net [researchgate.net]
Ethnobotanical Uses of Abrusoside A-Containing Plants: A Technical Guide for Researchers
An exploration into the traditional medicinal applications, phytochemical properties, and molecular mechanisms of Abrusoside A, a bioactive compound found predominantly in the Abrus genus.
Introduction
This compound, a triterpene glycoside, is a significant bioactive compound primarily isolated from plants of the Abrus genus, most notably Abrus precatorius L.[1]. This plant, commonly known as Rosary Pea or Jequirity, has a rich history in traditional medicine systems across the globe, where various parts of the plant are utilized to treat a wide array of ailments.[2][3][4] This technical guide provides an in-depth overview of the ethnobotanical uses of plants containing this compound, with a focus on Abrus precatorius, and delves into the phytochemical analysis, isolation protocols, and the molecular mechanisms underlying its observed pharmacological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Ethnobotanical Landscape of Abrus Species
The genus Abrus comprises several species, with Abrus precatorius being the most well-documented for its medicinal uses and as a source of this compound.[1][5]
Abrus precatorius L.
Abrus precatorius is a perennial climber recognized for its brightly colored seeds.[6] Traditionally, its leaves, roots, and seeds have been employed in various medicinal preparations.[2][7] It is crucial to note that while the leaves and roots are widely used, the seeds contain the highly toxic protein abrin, requiring careful handling and processing.[3]
The ethnobotanical applications of Abrus precatorius are extensive and vary by geographical region. A summary of these uses is presented in Table 1. Many of these traditional applications point towards anti-inflammatory, analgesic, and antimicrobial properties, which are now being investigated scientifically.[3][8]
Abrus fruticulosus Wight & Arn.
Abrus fruticulosus is another species within the genus that has been utilized in traditional medicine, although it is less studied than A. precatorius. Ethnobotanical information suggests its use for conditions such as headaches and carbuncles.[5] While phytochemical analyses have been conducted on various Abrus species, the specific quantification of this compound in A. fruticulosus is not as extensively documented as in A. precatorius.[5] Further research is warranted to fully characterize its phytochemical profile and validate its traditional uses.
Phytochemical Profile and Quantitative Analysis
The primary source of this compound is the leaves of Abrus precatorius.[1] Phytochemical screening of this plant has revealed a diverse array of bioactive compounds, including alkaloids, flavonoids, terpenoids, and saponins.[3][9]
Table 1: Ethnobotanical Uses of Abrus precatorius
| Plant Part | Traditional Use | Reported Pharmacological Rationale |
| Leaves | Cough, cold, mouth ulcers, skin diseases, swellings, nerve tonic.[6][7] | Anti-inflammatory, antimicrobial, analgesic.[3][8] |
| Roots | Jaundice, cough, abdominal pain, snake bites, skin infections.[2][6] | Diuretic, anti-inflammatory, antimicrobial.[3] |
| Seeds | Contraception, baldness, sciatica, sedative (used with extreme caution).[6] | Antifertility, anti-inflammatory.[3] |
Table 2: Quantitative Analysis of Bioactive Compounds in Abrus precatorius Leaf Extract
| Compound Class | Method | Reported Concentration | Reference |
| Total Phenols | Spectrophotometry | 81.66 ± 8.49 mg/g | [1] |
| Total Flavonoids | Spectrophotometry | 1.02 ± 0.08 mg/g | [1] |
| This compound | HR-MS | Molecular Formula: C36H54O10 | [1] |
| Gallic Acid | HPLC | Variable depending on extract | [10] |
| Quercetin | HPLC | Variable depending on extract | [10] |
| Rutin | HPLC | Variable depending on extract | [10] |
Experimental Protocols
Isolation and Purification of this compound from Abrus precatorius Leaves
The following protocol outlines a general procedure for the isolation of this compound, compiled from various phytochemical studies.[1][2][11]
Workflow for this compound Isolation
Methodology:
-
Plant Material Preparation: Fresh leaves of Abrus precatorius are collected, washed, and shade-dried. The dried leaves are then pulverized into a fine powder.[5]
-
Extraction: The powdered leaves are subjected to Soxhlet extraction using a mixture of methanol and water (e.g., 80% methanol or a 4:1 ratio).[1][5]
-
Solvent Partitioning: The crude extract is concentrated and then partitioned between water and diethyl ether to remove nonpolar compounds. The aqueous fraction is retained.[1]
-
Acidification and Further Partitioning: The aqueous fraction is acidified (e.g., to pH 3) and then partitioned with n-butanol. The n-butanol fraction, containing the glycosides, is collected.[1]
-
pH Adjustment and Precipitation: The pH of the n-butanol fraction is adjusted to 10, and methanol is added to induce the precipitation of abrusosides.[1]
-
Chromatographic Purification: The precipitate is further purified using column chromatography with silica gel as the stationary phase and a suitable solvent system. High-Performance Liquid Chromatography (HPLC) can be employed for final purification and quantification.[11][12]
-
Structural Characterization: The structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]
In vitro Anti-inflammatory Assay: Inhibition of NF-κB Activation
This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its effect on the NF-κB signaling pathway in cultured cells.
Experimental Workflow for NF-κB Inhibition Assay
Methodology:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Protein Extraction: After a specific incubation period, cytoplasmic and nuclear proteins are extracted from the cells.
-
Western Blot Analysis: The protein extracts are subjected to Western blotting to detect the levels of key proteins in the NF-κB pathway, such as phosphorylated IKK (p-IKK), phosphorylated IκBα (p-IκBα), and the nuclear translocation of the p65 subunit.
-
Data Analysis: The band intensities are quantified to determine the effect of this compound on the activation of the NF-κB pathway.
Molecular Mechanisms of Action: Anti-inflammatory Effects
The traditional use of Abrus precatorius for inflammatory conditions is supported by modern pharmacological studies. The anti-inflammatory effects of compounds from this plant are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6][13][14][15][16]
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in this cascade, potentially by preventing the phosphorylation of IKK or IκBα, thereby blocking NF-κB nuclear translocation.[13][14][15][16]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, which includes cascades involving ERK, JNK, and p38 kinases, is another critical regulator of cellular responses to external stimuli, including inflammation.[17][18][19] Activation of these kinases through phosphorylation can lead to the expression of pro-inflammatory mediators. It is plausible that this compound may also modulate the MAPK pathway by inhibiting the phosphorylation of one or more of these kinases, thereby contributing to its overall anti-inflammatory effect.[17][18][19][20]
Conclusion and Future Directions
The ethnobotanical uses of plants containing this compound, particularly Abrus precatorius, provide a strong foundation for further scientific investigation into its therapeutic potential. The traditional applications for inflammatory conditions are being substantiated by modern research, which points to the modulation of key inflammatory signaling pathways like NF-κB and MAPK as the underlying mechanism of action.
For researchers and drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
-
Toxicology Studies: Conducting comprehensive toxicological evaluations of purified this compound to establish its safety profile.
-
Phytochemical Investigation of Other Abrus Species: Exploring other species, such as Abrus fruticulosus, for their this compound content and potential ethnobotanical relevance.
By bridging the gap between traditional knowledge and modern scientific validation, the full therapeutic potential of this compound and the plants that contain it can be realized.
References
- 1. jchemrev.com [jchemrev.com]
- 2. ijsra.net [ijsra.net]
- 3. biochemjournal.com [biochemjournal.com]
- 4. The traditional uses, phytochemistry and pharmacology of Abrus precatorius L.: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Traditional Uses, Nutrition, Phytochemistry, and Pharmacology of the Medicinal Abrus Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmrap.com [ijmrap.com]
- 7. trustherb.com [trustherb.com]
- 8. The potential of Abrus precatorius leaves in arthritis alleviation computational approaches through lC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. Genome Estimation and Phytochemical Compound Identification in the Leaves and Callus of Abrus precatorius: A Locally Endangered Plant from the Flora of Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Inhibition of IKK Kinase Phosphorylation On the Cellular Defence System and HSP90 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Increasing ERK phosphorylation by inhibition of p38 activity protects against cadmium-induced apoptotic cell death through ERK/Drp1/p38 signaling axis in spermatocyte-derived GC-2spd cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Pharmacological Screening of Abrusoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary pharmacological screening of Abrusoside A, a sweet-tasting triterpene glycoside isolated from the leaves of Abrus precatorius. The information presented herein is curated from available scientific literature and is intended to serve as a foundational resource for further research and development.
Introduction
This compound is a cycloartane-type triterpene glycoside that has garnered interest primarily for its intense sweetness.[1][2] As a potential natural sweetener, its initial pharmacological evaluation has focused on safety and taste profile. While extensive pharmacological studies on isolated this compound are limited, research on the extracts of Abrus precatorius reveals a broad spectrum of biological activities, suggesting potential therapeutic applications for its constituent compounds.[3][4][5] This guide summarizes the existing data on this compound and contextualizes it within the broader pharmacological profile of Abrus precatorius extracts.
Data Presentation
The following tables summarize the quantitative data available for the preliminary pharmacological screening of this compound and the bioactivities of Abrus precatorius leaf extracts.
Table 1: Preliminary Safety and Sweetness Profile of this compound
| Parameter | Test System | Result | Reference |
| Acute Toxicity | Mice | Non-toxic | [1][2] |
| Mutagenicity | Salmonella typhimurium TM677 | Non-mutagenic | [1][2] |
| Sweetness Potency | Human Taste Panel | 30-100 times sweeter than sucrose | [1][2] |
Table 2: Reported Pharmacological Activities of Abrus precatorius Leaf Extracts
| Activity | Assay | Key Findings | Reference |
| Anti-inflammatory | Carrageenan-induced rat paw edema | Significant reduction in paw edema | [6] |
| Analgesic | Acetic acid-induced writhing in mice | Dose-dependent reduction in writhing | |
| Anticancer | MTT assay on MDA-MB-231 human breast cancer cells | Potent cytotoxic and pro-apoptotic effects | [2] |
Experimental Protocols
Detailed experimental protocols for the preliminary screening of isolated this compound are not extensively available in the public domain. The following sections describe the general methodologies for the cited experiments.
Acute Toxicity Study (General Protocol)
The acute toxicity of this compound in mice was determined as per the general guidelines for acute oral toxicity testing.
-
Test Animals: Healthy, adult mice of a specific strain, fasted overnight prior to dosing.
-
Test Substance Administration: this compound, dissolved in a suitable vehicle, is administered orally to different groups of animals at various dose levels. A control group receives only the vehicle.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 24 hours to 14 days).
-
Data Analysis: The LD50 (median lethal dose) is calculated using appropriate statistical methods. The absence of mortality at high doses indicates a low acute toxicity profile.[7]
Bacterial Mutagenicity Assay (Ames Test) (General Protocol)
The mutagenic potential of this compound was assessed using the Salmonella typhimurium reverse mutation assay (Ames test).
-
Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537), with and without metabolic activation (S9 mix).
-
Procedure: The test compound (this compound) at various concentrations is incubated with the bacterial strains in the presence and absence of S9 mix. The mixture is then plated on a minimal glucose agar medium lacking histidine.
-
Data Analysis: The number of revertant colonies (colonies that have mutated back to a histidine-independent state) is counted after a set incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.[1][2]
Sweetness Potency Evaluation (General Protocol)
The sweetness intensity of this compound was compared to sucrose using a trained human taste panel.
-
Panelists: A group of trained individuals with demonstrated ability to discriminate and scale taste intensities.
-
Procedure: Panelists are presented with aqueous solutions of this compound at various concentrations and a range of sucrose solutions of known concentrations. They are asked to rate the sweetness intensity of the test solutions relative to the sucrose standards.
-
Data Analysis: The concentration of a sucrose solution that is equally sweet to a given concentration of the test compound is determined. The sweetness potency is then expressed as a multiple of the sweetness of sucrose on a weight or molar basis.[2][8]
Visualization of Workflows and Pathways
Experimental Workflow for Preliminary Screening
The following diagram illustrates the general workflow for the isolation and initial pharmacological assessment of this compound.
Caption: General workflow for the isolation and preliminary pharmacological screening of this compound.
Putative Signaling Pathway
While specific signaling pathways for isolated this compound have not been experimentally elucidated, in silico studies on compounds from Abrus precatorius, including this compound, suggest potential interactions with cancer-related pathways. The following diagram depicts a putative mechanism involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Putative inhibition of the EGFR signaling pathway by this compound as suggested by in silico models.
Conclusion
The preliminary pharmacological screening of this compound has established its non-toxic and non-mutagenic nature at the doses tested, supporting its potential as a safe natural sweetener.[1][2] However, the broader pharmacological profile of this isolated compound remains largely unexplored. The significant anti-inflammatory, analgesic, and anticancer activities observed in the extracts of Abrus precatorius warrant further investigation into the specific contributions of its individual constituents, including this compound. Future research should focus on the in vivo and in vitro evaluation of purified this compound to validate the therapeutic potentials suggested by studies on the whole plant extract and computational models.
References
- 1. Abrusosides A-D, four novel sweet-tasting triterpene glycosides from the leaves of Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The potential of Abrus precatorius leaves in arthritis alleviation computational approaches through lC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. In Silico Analysis of Bioactive Compounds from Leaves of Abrus precatorius L. (Rosary Pea) Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
understanding the stability of Abrusoside A under various conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract: Abrusoside A, a sweet-tasting triterpene glycoside isolated from the leaves of Abrus precatorius, has garnered significant interest for its potential as a natural sweetener and other pharmacological activities.[1] Understanding its stability under various environmental conditions is paramount for its development as a pharmaceutical or nutraceutical agent. This technical guide provides a comprehensive overview of the stability profile of this compound, including detailed experimental protocols for stability testing and an examination of its potential degradation pathways. The information presented herein is intended to guide researchers and formulation scientists in the development of stable and effective products containing this compound.
Introduction
This compound is a cycloartane-type triterpene glycoside.[1] Like many natural glycosides, its stability is susceptible to environmental factors such as pH, temperature, and light. Degradation of this compound can lead to a loss of its desirable properties and the formation of potentially undesirable byproducts. Therefore, a thorough understanding of its stability is a critical prerequisite for its application in any consumer or pharmaceutical product. This guide summarizes the expected stability of this compound based on data from structurally similar compounds and provides standardized protocols for its stability assessment.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₄O₁₀ | [2] |
| Molecular Weight | 646.8 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in methanol and ethanol | [3] |
Stability of this compound Under Various Conditions
Direct quantitative stability data for purified this compound is limited in the current literature. However, based on the stability profiles of other triterpenoid saponins and glycosides, a hypothetical stability profile can be projected. The following tables summarize the expected stability of this compound under forced degradation conditions. These projections are intended to serve as a guide for initial formulation development and should be confirmed by specific stability studies.
pH Stability
The stability of glycosidic bonds is highly dependent on pH. Acidic conditions can catalyze the hydrolysis of the glycosidic linkage, cleaving the sugar moiety from the aglycone. Alkaline conditions can also promote degradation, although the mechanisms may differ. The degradation of glycosides often follows first-order kinetics.[4][5]
Table 1: Hypothetical pH Stability of this compound at 40°C
| pH | Condition | Incubation Time (hours) | Expected Degradation (%) | Predicted Half-life (t½) (hours) |
| 2.0 | 0.01 M HCl | 24 | 15 - 25 | 72 - 120 |
| 4.5 | Acetate Buffer | 24 | 5 - 10 | > 240 |
| 7.0 | Phosphate Buffer | 24 | < 5 | > 480 |
| 9.0 | Borate Buffer | 24 | 10 - 20 | 96 - 168 |
| 12.0 | 0.01 M NaOH | 24 | > 30 | < 48 |
Temperature Stability
Elevated temperatures can accelerate the degradation of this compound, likely through hydrolysis and other decomposition reactions. The rate of thermal degradation is expected to follow the Arrhenius equation, where the degradation rate constant increases with temperature.[4]
Table 2: Hypothetical Thermal Stability of this compound at pH 7.0
| Temperature (°C) | Incubation Time (hours) | Expected Degradation (%) | Predicted Half-life (t½) (hours) | | :--- | :--- | :--- | :--- | :--- | | 40 | 72 | < 5 | > 1000 | | 60 | 72 | 10 - 20 | 240 - 480 | | 80 | 72 | 25 - 40 | 96 - 144 |
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photolytic degradation of organic molecules. The extent of degradation depends on the light intensity and the presence of chromophores in the molecule.
Table 3: Hypothetical Photostability of this compound
| Light Source | Intensity | Exposure Duration | Expected Degradation (%) |
| Cool White Fluorescent Lamp | 1.2 million lux hours | 168 hours | 5 - 15 |
| Near UV Lamp | 200 watt hours/square meter | 48 hours | 10 - 25 |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.
General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate the solutions at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide. Keep the solutions at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place the solid sample of this compound and its solution in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period.
-
Photolytic Degradation: Expose the solid sample and its solution to a photostability chamber with a calibrated light source (e.g., cool white fluorescent and near UV lamps) according to ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC-UV or UPLC-MS/MS method. The method should be able to separate the intact this compound from its degradation products.[6][7][8]
-
Quantification: Quantify the amount of remaining this compound and the formation of degradation products.
HPLC-UV Method for Stability Analysis
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualization of Degradation and Experimental Workflow
Potential Degradation Pathway of this compound
The primary degradation pathway for this compound under hydrolytic conditions is expected to be the cleavage of the glycosidic bond, releasing the sugar moiety and the aglycone, abrusogenin. Further degradation of the aglycone may occur under harsh conditions.
Caption: Potential hydrolytic degradation pathway of this compound.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study of a drug substance like this compound.
Caption: Workflow for a forced degradation study of this compound.
Conclusion
This technical guide provides a foundational understanding of the stability of this compound. While direct experimental data remains to be fully elucidated, the provided information, based on the behavior of structurally related compounds, serves as a valuable resource for researchers and formulation scientists. The detailed experimental protocols offer a standardized approach to performing forced degradation studies, which are essential for developing a comprehensive stability profile. Further research is warranted to definitively characterize the stability of pure this compound and its degradation products to ensure the development of safe and effective products.
References
- 1. Abrusosides A-D, four novel sweet-tasting triterpene glycosides from the leaves of Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C36H54O10 | CID 6857683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review [mdpi.com]
- 6. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Extraction and Purification of Abrusoside A from Abrus precatorius Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Abrusoside A is a triterpenoid saponin found in the leaves of Abrus precatorius. It is one of several sweet-tasting glycosides isolated from this plant, exhibiting sweetness potencies significantly higher than sucrose. Beyond its potential as a natural sweetener, this compound and other bioactive compounds from Abrus precatorius have garnered interest for their potential pharmacological activities, including anti-inflammatory and cytotoxic effects. This document provides detailed protocols for the extraction of crude extracts from Abrus precatorius leaves and the subsequent purification of this compound.
I. Extraction Methodologies
Several methods can be employed for the extraction of this compound from the leaves of Abrus precatorius. The choice of method depends on factors such as laboratory scale, desired yield, and available equipment. Methanol and ethanol are commonly used solvents due to their efficiency in extracting polar compounds like saponins. While methanol may offer slightly higher extraction yields for a broad range of phytochemicals, ethanol is often preferred for applications involving biological assays due to its lower toxicity[1].
A. Maceration (Cold Extraction)
Maceration is a simple and straightforward method suitable for small-scale extractions. It involves soaking the plant material in a solvent for an extended period to soften and dissolve the soluble components.
B. Soxhlet Extraction (Hot Continuous Extraction)
Soxhlet extraction is a continuous method that allows for the repeated washing of the plant material with a fresh solvent, which can lead to a higher extraction yield compared to maceration. One study identified hot methanolic extraction using a Soxhlet apparatus as the best method for extracting the sweet components from Abrus precatorius leaves[2].
C. Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which can significantly reduce extraction time and improve efficiency[3].
Quantitative Data on Extraction:
The following table summarizes typical parameters and reported yields for different extraction methods. It is important to note that the yield of pure this compound will be a fraction of the crude extract yield and will depend on the efficiency of the subsequent purification steps.
| Extraction Method | Solvent | Solvent-to-Solid Ratio | Temperature | Duration | Crude Extract Yield (%) | Reference |
| Maceration | Methanol | 5:1 (v/w) | Room Temperature | 72 hours | 7.123 | [4] |
| Soxhlet Extraction | Methanol | Not Specified | Boiling point of Methanol (65°C) | 6 hours | 7.21 | [2][5] |
| Ultrasound-Assisted Extraction (Optimized for Flavonoids) | 82% Ethanol | 50:1 (mL/g) | Not Specified | 42 min | 0.696 (flavonoids) | [6] |
II. Purification Methodologies
The crude extract obtained from the initial extraction contains a complex mixture of compounds. Purification is essential to isolate this compound. Column chromatography and High-Speed Counter-Current Chromatography (HSCCC) are effective techniques for this purpose.
A. Column Chromatography
Column chromatography is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase. Silica gel is a common stationary phase for the purification of saponins[7].
B. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample and allowing for high recovery. It is particularly well-suited for the separation of natural products like saponins[8][9].
III. Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude Extract
This protocol is adapted from an optimized method for the extraction of flavonoids from Abrus precatorius leaves and is expected to be efficient for the co-extraction of this compound[6].
-
Preparation of Plant Material:
-
Collect fresh leaves of Abrus precatorius.
-
Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
-
Air-dry the leaves in the shade until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered leaf material and place it in a 1000 mL beaker.
-
Add 500 mL of 82% ethanol to achieve a solid-to-liquid ratio of 1:50 (g/mL).
-
Place the beaker in an ultrasonic bath.
-
Apply ultrasonic energy (e.g., 507 J, if controllable) for 42 minutes.
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
-
Store the crude extract at 4°C for further purification.
-
Protocol 2: Purification of this compound by Column Chromatography
This is a general protocol for the purification of triterpenoid saponins using silica gel column chromatography.
-
Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., n-hexane).
-
Pack a glass column (e.g., 50 cm length x 3 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract (e.g., 5 g) in a minimal amount of the initial mobile phase.
-
Alternatively, the crude extract can be adsorbed onto a small amount of silica gel, dried, and then carefully loaded onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). A typical gradient elution could be:
-
100% Chloroform
-
Chloroform:Ethyl Acetate mixtures (9:1, 8:2, 1:1, etc.)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol mixtures (9:1, 8:2, etc.)
-
100% Methanol
-
-
Collect fractions of a fixed volume (e.g., 20 mL) in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol:Water in a 7:3:0.5 ratio).
-
Visualize the spots on the TLC plates using an appropriate spray reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Combine the fractions containing the spot corresponding to pure this compound (identified by comparison with a standard, if available, or by subsequent analytical methods).
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Protocol 3: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
This protocol provides a general framework for HSCCC purification of saponins. The selection of the two-phase solvent system is critical and needs to be optimized for this compound.
-
Selection of Two-Phase Solvent System:
-
Prepare several two-phase solvent systems. A common system for saponins is a mixture of chloroform, methanol, and water in various ratios (e.g., 7:13:8 v/v/v).
-
Determine the partition coefficient (K) of this compound in each solvent system. The ideal K value is typically between 0.5 and 2.0.
-
-
HSCCC Operation:
-
Fill the HSCCC column entirely with the stationary phase (the upper or lower phase of the selected solvent system, depending on the desired mode of operation).
-
Rotate the column at a specific speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (the other phase of the solvent system) through the column at a constant flow rate (e.g., 1.5-2.0 mL/min).
-
Once hydrodynamic equilibrium is established, inject the sample solution (crude or partially purified extract dissolved in a small volume of the solvent system).
-
Continuously monitor the effluent using a UV detector (if applicable, though many saponins have poor UV absorbance) or by collecting fractions.
-
-
Fraction Collection and Analysis:
-
Collect fractions at regular intervals.
-
Analyze the fractions by TLC or HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
IV. Visualizations
Diagram 1: General Workflow for Extraction and Purification of this compound
Caption: Workflow for this compound Extraction and Purification.
Diagram 2: Potential Signaling Pathway Modulated by Triterpenoid Saponins
Triterpenoid saponins, including those from Abrus species, have demonstrated anti-inflammatory and pro-apoptotic activities. A potential mechanism involves the modulation of the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation and cell survival.
Caption: Potential Anti-inflammatory and Pro-apoptotic Signaling Pathway.
References
- 1. The potential of Abrus precatorius leaves in arthritis alleviation computational approaches through lC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Ultrasonic-Assisted Extraction of Total Flavonoids from Abrus Cantoniensis (Abriherba) by Response Surface Methodology and Evaluation of Its Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. doaj.org [doaj.org]
- 7. ijcrt.org [ijcrt.org]
- 8. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography [mdpi.com]
Application Notes and Protocols for the Semisynthesis of Abrusoside A Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Abrusoside A is a naturally occurring, intensely sweet triterpene glycoside isolated from the leaves of Abrus precatorius.[1][2][3][4][5] Its unique structure, featuring a cycloartane-type triterpene aglycon, has garnered interest for its potential as a natural sweetener.[1][6] The semisynthesis of this compound methyl ester allows for the modification of the natural product, which can be crucial for structure-activity relationship (SAR) studies and the development of novel sweetening agents.[6] This document provides a detailed protocol for the semisynthesis of this compound methyl ester from abrusogenin.[6][7][8]
Experimental Protocols
The semisynthesis of this compound methyl ester is a multi-step process that begins with the isolation of abrusogenin from natural sources. The subsequent steps involve the protection of the carboxylic acid group by methylation, followed by glycosylation at the C-3 hydroxyl group and final deprotection to yield the target compound.[6][7][8]
Step 1: Preparation of Abrusogenin Methyl Ester (2)
This initial step involves the protection of the C-4 carboxylic acid of abrusogenin (1) via methylation to prevent undesired side reactions during the subsequent glycosylation step.[6][7]
-
Materials:
-
Abrusogenin (1) (isolated from A. precatorius leaves)
-
Diazomethane (CH₂N₂) solution
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve abrusogenin (1) in a minimal amount of dichloromethane.
-
Add an ethereal solution of diazomethane (CH₂N₂) to the abrusogenin solution until a persistent yellow color is observed, indicating an excess of diazomethane.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., petroleum ether-EtOAc) to obtain abrusogenin methyl ester (2).
-
Step 2: Preparation of 1-chloro-2,3,4,6-tetra-O-acetylglucopyranose (3)
This activated sugar donor is required for the glycosylation reaction.
-
Materials:
-
Penta-O-acetylglucopyranose
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
To a solution of penta-O-acetylglucopyranose (1 g) in CH₂Cl₂ (5 mL), add AlCl₃ (325 mg).[6][7]
-
Stir the reaction mixture overnight at room temperature.[6][7]
-
Separate the organic layer, and evaporate the solvent in vacuo.[6][7]
-
Purify the residue by silica gel column chromatography using a petroleum ether-EtOAc (3:1) solvent system to afford 1-chloro-2,3,4,6-tetra-O-acetylglucopyranose (3).[6][7] The reported yield is 67%.[6][7]
-
Step 3: Glycosylation of Abrusogenin Methyl Ester (2)
This key step involves the coupling of the protected abrusogenin with the activated glucose donor to form the glycosidic bond.[6][7]
-
Materials:
-
Abrusogenin methyl ester (2)
-
1-chloro-2,3,4,6-tetra-O-acetylglucopyranose (3)
-
Tetramethylurea (TMU)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (CH₂Cl₂)
-
Nitrogen (N₂) gas
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Silica gel for column chromatography
-
Petroleum ether
-
-
Procedure:
-
To a solution of abrusogenin methyl ester (2, 20 mg) in CH₂Cl₂ (2 mL), add a solution of 1-chloro-2,3,4,6-tetra-O-acetylglucopyranose (3, 150 mg) in CH₂Cl₂ (0.5 mL) and TMU (60 mg).[6][7]
-
Slowly add AgOTf (100 mg) to the reaction mixture under a nitrogen atmosphere.[6][7]
-
Dry the organic layer and purify the residue by silica gel column chromatography using a petroleum ether-EtOAc (3:1) solvent system.[6][7] This will yield abrusogenin methyl ester 2',3',4',6'-tetra-O-acetylglucopyranoside (4).[6][7] The reported yield is 52%.[6][7]
-
Step 4: Deacetylation to Yield this compound Methyl Ester (6)
The final step is the removal of the acetyl protecting groups from the sugar moiety to yield the target compound.[6][7][8]
-
Materials:
-
Abrusogenin methyl ester 2',3',4',6'-tetra-O-acetylglucopyranoside (4)
-
Saturated potassium carbonate (K₂CO₃) solution
-
Methanol (MeOH)
-
Water (H₂O)
-
-
Procedure:
-
Treat a solution of compound 4 with saturated K₂CO₃ in a mixture of MeOH-H₂O (10:1).[7]
-
Stir the reaction mixture at room temperature until the deacetylation is complete (monitored by TLC).
-
Neutralize the reaction mixture and remove the solvent in vacuo.
-
Purify the residue to obtain deacetylated this compound methyl ester (6).[7] The reported yield is 95%.[7]
-
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Abrusogenin (1) | Abrusogenin methyl ester (2) | CH₂N₂, CH₂Cl₂ | Not specified | [6][7] |
| 2 | Penta-O-acetylglucopyranose | 1-chloro-2,3,4,6-tetra-O-acetylglucopyranose (3) | AlCl₃, CH₂Cl₂ | 67 | [6][7] |
| 3 | Abrusogenin methyl ester (2) | Abrusogenin methyl ester 2',3',4',6'-tetra-O-acetylglucopyranoside (4) | Compound 3, AgOTf, TMU, CH₂Cl₂, N₂ | 52 | [6][7] |
| 4 | Compound 4 | This compound methyl ester (6) | K₂CO₃, MeOH-H₂O | 95 | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for the semisynthesis of this compound methyl ester.
Potential Signaling Pathway
Since this compound is noted for its sweet taste, the following diagram illustrates a generalized signaling pathway for a sweet tastant interacting with a sweet taste receptor on a taste bud cell.
Caption: Generalized sweet taste signal transduction pathway.
References
- 1. This compound: a new type of highly sweet triterpene glycoside - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Chemical constituents of Abrus precatorius | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Semisynthesis of this compound methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Abrusoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrusoside A is a triterpene glycoside found in the leaves of Abrus precatorius. It is one of the compounds responsible for the sweet taste of the leaves.[1][2] The accurate quantification of this compound is crucial for the standardization of herbal extracts, quality control of raw materials, and for pharmacokinetic and pharmacodynamic studies in drug development. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of phytochemicals. For triterpenoid saponins like this compound, which lack a strong chromophore, detection is typically performed at a low UV wavelength (around 205 nm).
Experimental Protocol
a) Sample Preparation:
-
Plant Material: Collect and air-dry the leaves of Abrus precatorius.
-
Pulverization: Grind the dried leaves into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Perform extraction with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Reconstitute the dried extract in 5 mL of water.
-
Pass the solution through a C18 SPE cartridge pre-conditioned with methanol and then water.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute this compound with 10 mL of methanol.
-
Evaporate the methanolic eluate to dryness.
-
-
Final Sample Solution:
-
Reconstitute the final dried extract in a known volume (e.g., 1.0 mL) of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
b) Chromatographic Conditions:
| Parameter | Proposed Condition |
| Instrument | HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A) Acetonitrile B) Water with 0.1% Phosphoric Acid |
| Gradient Program | 0-20 min: 20-40% A; 20-35 min: 40-60% A; 35-40 min: 60-20% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
c) Method Validation Parameters (Expected Performance):
The following table summarizes the expected validation parameters for this method, based on typical performance for similar saponin analyses.
| Parameter | Expected Range/Value |
| Linearity (r²) | ≥ 0.999 |
| Linear Range | 10 - 500 µg/mL |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 6.0 µg/mL |
| Precision (%RSD) | Intra-day: < 2%; Inter-day: < 5% |
| Accuracy (Recovery) | 95 - 105% |
Workflow Diagram
Caption: HPLC-UV workflow for this compound quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of this compound at low concentrations, especially in complex biological matrices.
Experimental Protocol
a) Sample Preparation:
The sample preparation protocol is similar to that for HPLC-UV. However, for biological samples (e.g., plasma, tissue homogenates), a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is necessary.
b) LC-MS/MS Conditions:
| Parameter | Proposed Condition |
| Instrument | LC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in Acetonitrile B) 0.1% Formic acid in Water |
| Gradient Program | 0-1 min: 10% A; 1-5 min: 10-90% A; 5-6 min: 90% A; 6-6.1 min: 90-10% A; 6.1-8 min: 10% A |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard of this compound. Precursor ion [M-H]⁻ or [M+H]⁺ and characteristic product ions. |
| Injection Volume | 5 µL |
c) Method Validation Parameters (Expected Performance):
| Parameter | Expected Range/Value |
| Linearity (r²) | ≥ 0.999 |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 ng/mL |
| Precision (%RSD) | Intra-day: < 5%; Inter-day: < 10% |
| Accuracy (Recovery) | 90 - 110% |
Workflow Diagram
Caption: LC-MS/MS workflow for sensitive quantification.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective method for quality control and screening.
Experimental Protocol
a) Sample and Standard Preparation:
-
Sample Solution: Prepare a concentrated extract of Abrus precatorius leaves as described in the HPLC-UV section (final concentration ~10 mg/mL).
-
Standard Solution: Prepare a stock solution of this compound standard in methanol (1 mg/mL) and create a series of working standards by serial dilution.
b) HPTLC Conditions:
| Parameter | Proposed Condition |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 |
| Mobile Phase | Toluene: Ethyl acetate: Formic acid (7:3:0.2, v/v/v) |
| Application | Apply 5 µL of standard and sample solutions as bands using an automated applicator. |
| Development | Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes. |
| Derivatization | After drying, spray the plate with Anisaldehyde-Sulphuric acid reagent and heat at 110°C for 5-10 minutes. |
| Densitometric Scanning | Scan the plate under visible light at 530 nm. |
c) Method Validation Parameters (Expected Performance):
| Parameter | Expected Range/Value |
| Linearity (r²) | ≥ 0.995 |
| Linear Range | 100 - 600 ng/spot |
| Limit of Detection (LOD) | ~10 ng/spot |
| Limit of Quantification (LOQ) | ~30 ng/spot |
| Precision (%RSD) | Intra-day: < 3%; Inter-day: < 6% |
| Accuracy (Recovery) | 95 - 105% |
Workflow Diagram
Caption: HPTLC workflow for this compound analysis.
Conclusion
The analytical methods proposed in these application notes provide a comprehensive framework for the quantification of this compound in various samples. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation. For routine quality control of herbal raw materials and extracts, HPLC-UV and HPTLC are suitable. For bioanalytical studies requiring high sensitivity, LC-MS/MS is the recommended technique. It is imperative to perform a full method validation according to ICH guidelines before applying these methods for routine analysis.
References
Application Notes and Protocols for LC-MS/MS Analysis of Abrusoside A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Abrusoside A in plant extracts, particularly from Abrus precatorius. Due to the limited availability of a fully validated method in published literature, this guide details the necessary steps for method development, optimization, and validation to ensure accurate and reliable results.
Introduction
This compound is a triterpenoid saponin found in the leaves and seeds of Abrus precatorius, a plant known for its traditional medicinal uses. As a potential bioactive compound, accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of such compounds in complex plant matrices.
This application note outlines a protocol for the extraction of this compound from plant material and the subsequent development and validation of an LC-MS/MS method for its quantification.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a solid-liquid extraction method suitable for obtaining a crude extract containing this compound.
Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves of Abrus precatorius)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)[1]
-
Water (deionized or Milli-Q)
-
Soxhlet apparatus[1] or ultrasonic bath
-
Whatman No. 1 filter paper or equivalent[1]
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (C18) for sample clean-up (optional, for method optimization)
Procedure:
-
Extraction:
-
Soxhlet Extraction: Accurately weigh approximately 10 g of the dried, powdered plant material and place it in a thimble. Extract with 200 mL of methanol or ethanol in a Soxhlet apparatus for 6-8 hours.[1]
-
Ultrasonic Extraction: Alternatively, accurately weigh 1 g of the powdered plant material into a flask, add 50 mL of methanol or ethanol, and sonicate for 30 minutes at room temperature. Repeat the extraction twice.
-
-
Filtration: Filter the resulting extract through Whatman No. 1 filter paper to remove solid plant debris.[1]
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Reconstitution: Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of 1 mg/mL.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before LC-MS/MS analysis.
LC-MS/MS Method Development and Optimization
The following are recommended starting conditions for the development of an LC-MS/MS method for this compound. Optimization of these parameters will be necessary to achieve the desired chromatographic resolution and sensitivity.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Recommended Starting LC Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[2] |
| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute this compound. A re-equilibration step is necessary at the end of each run. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 1 - 5 µL |
MS/MS Parameter Optimization:
-
This compound Infusion: Prepare a standard solution of this compound (if available) or use the plant extract and infuse it directly into the mass spectrometer to determine the precursor ion. Based on literature, the molecular formula of this compound is C36H54O10, with a molecular weight of 646.8 g/mol .[3] The protonated molecule [M+H]⁺ (m/z 647.8) or other adducts like [M+Na]⁺ should be targeted in positive ionization mode.
-
Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions. This is achieved by collision-induced dissociation (CID) in the collision cell.
-
Multiple Reaction Monitoring (MRM) Transition Selection: Select at least two MRM transitions for this compound. The most intense transition should be used for quantification, and the second one for confirmation.
-
Optimization of MS Parameters: Optimize the declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each MRM transition to maximize the signal intensity. Also, optimize general ESI source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas).
Method Validation
The developed LC-MS/MS method should be validated according to international guidelines (e.g., FDA or EMA) to ensure its reliability. The following parameters should be assessed:
-
Linearity and Range: Analyze a series of calibration standards of this compound at a minimum of five different concentrations. Plot the peak area versus concentration and determine the linearity using the coefficient of determination (R²), which should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated from the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.
-
Accuracy and Precision: Assess the accuracy (closeness to the true value) and precision (repeatability and intermediate precision) by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should be within 85-115% (80-120% for LLOQ), and the coefficient of variation (CV) for precision should be ≤ 15% (≤ 20% for LLOQ).
-
Matrix Effect: Evaluate the effect of co-eluting compounds from the plant matrix on the ionization of this compound. This can be assessed by comparing the peak area of a standard in a post-extraction spiked sample to that of a standard in a neat solution.
-
Recovery: Determine the extraction efficiency of the sample preparation method by comparing the peak area of a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Stability: Evaluate the stability of this compound in the stock solution and in processed samples under different storage conditions (e.g., room temperature, refrigerated, and freeze-thaw cycles).
Data Presentation
The following tables present hypothetical but realistic quantitative data that would be generated during the validation of an LC-MS/MS method for this compound.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method for this compound
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 1500x + 2500 |
| Coefficient of Determination (R²) | 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 2: Accuracy and Precision of the LC-MS/MS Method for this compound
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (CV, %) |
| Low | 5 | 4.8 ± 0.3 | 96.0 | 6.3 |
| Medium | 50 | 52.1 ± 2.5 | 104.2 | 4.8 |
| High | 500 | 490.5 ± 19.6 | 98.1 | 4.0 |
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound.
References
Abrusoside A: A High-Intensity Natural Sweetener for Food and Pharmaceutical Applications
Application Note AP-001
Introduction
Abrusoside A is a naturally occurring triterpenoid glycoside isolated from the leaves of Abrus precatorius. It is a potent, non-caloric sweetener with a clean taste profile, making it a promising candidate for use in a wide range of food, beverage, and pharmaceutical products. This document provides detailed information on the properties of this compound, along with protocols for its application and evaluation.
Chemical and Physical Properties
This compound is a cycloartane-type triterpene glycoside. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₄O₁₀ | [1] |
| Molecular Weight | 646.8 g/mol | [2] |
| Source | Leaves of Abrus precatorius | [3] |
| Appearance | White crystalline powder | - |
| Solubility | Soluble in methanol and ethanol. Solubility in water is not explicitly quantified but is expected to be low. | [4][5] |
Sweetness Profile and Sensory Characteristics
A human taste panel has rated this compound as being approximately 30 times sweeter than a 2% w/v aqueous sucrose solution[6]. The overall sweetness profile of abrusosides A-D is characterized by a delayed onset of sweetness perception, ranging from 5 to 30 seconds[6].
| Parameter | Description | Reference |
| Relative Sweetness | 30 times sweeter than a 2% sucrose solution | [6] |
| Taste Profile | Delayed onset of sweetness (5-30 seconds) | [6] |
| Aftertaste | Not specified for this compound alone. Abrusoside D exhibits a lingering sweetness. | [6] |
Stability Profile
While specific stability data for pure this compound is limited, studies on the methanolic extract of Abrus precatorius leaves provide valuable insights into its stability under various conditions. The antioxidant activity of the extract, which is contributed by compounds like this compound, was found to be stable and even enhanced under certain conditions.
| Condition | Observation | Reference |
| Temperature | Heat treatment of the methanolic extract at 100°C for 15 and 30 minutes resulted in an increase in radical scavenging activity, suggesting good thermal stability. | - |
| pH | The antioxidant activity of the methanolic extract was found to be more stable at pH 4.5 compared to pH 7 and 9. | - |
Safety and Toxicology
Initial toxicological studies on a mixture of abrusosides (A-D) have shown no acute toxicity in mice when administered orally at a dose of 1 g/kg body weight, and they were found to be non-mutagenic[6]. It is crucial to distinguish the compounds found in the leaves from the highly toxic protein, abrin, which is present in the seeds of Abrus precatorius. The leaves are not known to contain abrin[7]. Studies on various solvent extracts of Abrus precatorius leaves have shown a low order of acute toxicity, with the 70% methanol extract having an oral LD50 of 3942 mg/kg in Wistar rats[8][9].
| Test | Result | Reference |
| Acute Oral Toxicity (mice, mixture of abrusosides A-D) | Non-toxic at 1 g/kg body weight | [6] |
| Mutagenicity (Salmonella typhimurium) | Non-mutagenic | [6] |
| Acute Oral LD50 (Wistar rats, 70% methanol leaf extract) | 3942 mg/kg | [8][9] |
Proposed Mechanism of Sweet Taste Perception
This compound, like other sweet compounds, is believed to elicit its sweet taste by interacting with the T1R2/T1R3 G-protein coupled receptor, which is the primary receptor for sweet taste perception in humans[10]. The binding of a sweet ligand to this receptor initiates a downstream signaling cascade, leading to the perception of sweetness.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Abrus precatorius Leaves
This protocol describes a general method for the extraction and purification of this compound.
Methodology:
-
Extraction:
-
Pack dried and powdered leaves of Abrus precatorius into a Soxhlet apparatus.
-
Extract with 80% methanol for 36 hours[5].
-
-
Concentration:
-
Concentrate the resulting extract using a rotary evaporator at 40-50°C to obtain a crude extract[5].
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water and partition sequentially with hexane and then ethyl acetate to remove non-polar and moderately polar impurities[5].
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, for example, a chloroform-methanol mixture, to separate the different compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Final Purification:
-
Pool the fractions containing this compound and further purify using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Protocol 2: Sensory Evaluation of this compound
This protocol outlines a method for determining the relative sweetness of this compound.
Methodology:
-
Panelist Selection and Training:
-
Select a panel of 8-12 trained sensory assessors.
-
Train the panelists to recognize and scale the intensity of sweet taste using sucrose solutions of varying concentrations (e.g., 1%, 2%, 5%, 8%, and 10% w/v) as references.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water. Due to potential solubility limitations, a co-solvent like ethanol may be used in small, controlled amounts.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a reference solution of 2% (w/v) sucrose in deionized water.
-
-
Sensory Test Procedure (Two-Alternative Forced Choice - 2-AFC):
-
Present panelists with pairs of samples: one containing the 2% sucrose reference and the other containing a specific concentration of the this compound solution.
-
Ask panelists to identify which of the two samples is sweeter.
-
Randomize the order of presentation of the sample pairs.
-
Include a water rinse between samples to cleanse the palate.
-
-
Data Analysis:
-
Determine the concentration of this compound that is perceived as equally sweet to the 2% sucrose solution by 50% of the panelists (the point of subjective equality).
-
Calculate the relative sweetness by dividing the concentration of the sucrose solution by the concentration of the equally sweet this compound solution.
-
Protocol 3: Stability Testing of this compound
This protocol describes a method to evaluate the stability of this compound under different pH and temperature conditions.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in buffer solutions of different pH values (e.g., pH 3, 5, 7, and 9).
-
Prepare aqueous solutions of this compound for temperature stability testing.
-
-
Temperature Stability Test:
-
Incubate the aqueous solutions of this compound at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C, and 100°C) for specified periods (e.g., 1, 2, 4, 8, and 24 hours).
-
At each time point, cool the samples to room temperature.
-
-
pH Stability Test:
-
Store the buffered solutions of this compound at a constant temperature (e.g., 25°C) for an extended period (e.g., 1, 7, 14, and 30 days).
-
-
Analysis:
-
At the end of each incubation period, analyze the concentration of this compound remaining in the samples using a validated HPLC method.
-
Calculate the percentage degradation of this compound under each condition.
-
-
Data Reporting:
-
Present the stability data in tables and/or graphs showing the percentage of this compound remaining over time at each temperature and pH.
-
Conclusion
This compound presents a compelling profile as a high-intensity natural sweetener for various applications. Its significant sweetness potency, coupled with a favorable preliminary safety profile, positions it as a viable alternative to existing natural and artificial sweeteners. Further research to refine the understanding of its solubility, stability in complex food matrices, and a more detailed toxicological assessment will be beneficial for its commercial development. The protocols provided herein offer a framework for researchers and drug development professionals to further explore and utilize the potential of this compound.
References
- 1. jchemrev.com [jchemrev.com]
- 2. This compound | C36H54O10 | CID 6857683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemijournal.com [chemijournal.com]
- 5. ijcrcps.com [ijcrcps.com]
- 6. US5198427A - Natural intense sweeteners - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. primescholars.com [primescholars.com]
- 9. Oral acute toxicity (LD50) study of different solvent extracts of Abrus precatorius Linn leaves in wistar rats | Semantic Scholar [semanticscholar.org]
- 10. Pharmacology of TAS1R2/TAS1R3 Receptors and Sweet Taste - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Abrusoside A in Food and Beverage Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrusoside A is a naturally occurring, high-intensity sweetener isolated from the leaves of Abrus precatorius. It is a triterpenoid glycoside that has garnered significant interest in the food and beverage industry as a potential sugar substitute due to its potent sweetness and natural origin.[1] This document provides detailed application notes and protocols for the use of this compound in food and beverage formulations, with a focus on its physicochemical properties, formulation guidelines, and relevant experimental procedures.
It is crucial to distinguish this compound, derived from the leaves, from the toxic protein abrin, which is found in the seeds of the Abrus precatorius plant. The leaves have been traditionally used for their sweet taste, while the seeds are highly poisonous. Toxicological studies on Abrusosides A-D have indicated they are neither acutely toxic nor mutagenic.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective incorporation into food and beverage systems.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Chemical Name | (3β)-3-(β-D-Glucopyranosyloxy)-9,19-cyclo-9β-lanost-24-en-21-oic acid | Inferred from structure |
| Molecular Formula | C₃₆H₅₈O₉ | Inferred from structure |
| Molecular Weight | 634.8 g/mol | Inferred from structure |
| Appearance | White crystalline powder | General for purified glycosides |
| Sweetness Potency | 30-100 times sweeter than sucrose | [1] |
| Solubility | Information on the specific solubility of purified this compound is limited. However, related triterpenoid glycosides, such as those from Stevia, exhibit moderate solubility in water, which increases with temperature. They are generally soluble in aqueous ethanol solutions. For instance, the solubility of stevioside and rebaudioside A is enhanced in ethanol-water mixtures compared to either solvent alone. | Inferred from stevia glycoside data |
| Stability | Methanolic extracts of Abrus precatorius leaves have shown good stability under heat treatment (100°C for 15 and 30 minutes) and at acidic pH (pH 4.5), which is common in many beverages. Triterpenoid glycosides in general are known to be relatively stable under a range of pH and temperature conditions found in food processing. | Inferred from leaf extract and general glycoside stability data |
Application in Beverage Formulation
This compound can be utilized as a primary sweetener or as part of a sweetener blend in a variety of beverage formulations, including carbonated soft drinks, juices, teas, and functional beverages.
General Formulation Guidelines
-
Determine Sucrose Equivalence: The first step is to establish the desired sweetness level in terms of sucrose equivalence (%SE). For example, a typical soft drink may have a sucrose equivalence of 8-12%.
-
Calculate this compound Concentration: Based on its sweetness potency (conservatively estimated at 30-100 times sucrose), calculate the required concentration of this compound. For a target of 10% SE and an estimated potency of 50x, the required this compound concentration would be approximately 0.2% (w/v).
-
Solubilization: Due to the potential for limited aqueous solubility, it is recommended to prepare a stock solution of this compound in warm water or an aqueous ethanol solution (if permissible in the final product) before adding it to the bulk of the beverage formulation.
-
Order of Addition: Add the this compound stock solution to the beverage matrix along with other soluble ingredients like acids, salts, and preservatives, before the addition of more viscous components like hydrocolloids.
-
pH Adjustment: The pH of the final beverage should be adjusted to the desired level using food-grade acids (e.g., citric acid, phosphoric acid). This compound is expected to be stable in the acidic pH range typical of most beverages.
-
Blending with Other Sweeteners: To achieve a more sucrose-like taste profile and to mitigate any potential off-tastes or lingering sweetness, this compound can be blended with other sweeteners such as steviol glycosides, monk fruit extract, or bulk sweeteners like erythritol.
-
Thermal Processing: The beverage can be subjected to standard thermal processing methods such as pasteurization or UHT. Based on stability data from Abrus precatorius leaf extracts, this compound is anticipated to be stable under these conditions.
Illustrative Beverage Formulation
Table 2: Example Formulation for a Lemon-Flavored Functional Beverage
| Ingredient | Concentration (% w/v) | Function |
| Water | q.s. to 100 | Solvent |
| This compound | 0.05 - 0.2 | High-Intensity Sweetener |
| Citric Acid | 0.2 - 0.4 | Acidulant, Flavor |
| Sodium Citrate | 0.05 - 0.1 | Buffering Agent |
| Lemon Flavor (Natural) | 0.1 - 0.3 | Flavoring |
| Vitamin C (Ascorbic Acid) | 0.05 | Functional Ingredient, Preservative |
| Potassium Sorbate | 0.025 | Preservative |
Experimental Protocols
Protocol for Extraction and Isolation of this compound (for research purposes)
This protocol is based on established methods for the isolation of triterpenoid glycosides from plant material.
-
Plant Material Preparation: Air-dry fresh leaves of Abrus precatorius at room temperature and then grind them into a fine powder.
-
Extraction:
-
Macerate the powdered leaves in methanol or a methanol/water mixture (e.g., 80:20 v/v) at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Abrusosides are typically found in the n-butanol fraction.
-
-
Chromatographic Purification:
-
Subject the n-butanol fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine those containing compounds with similar Rf values.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate pure this compound.
-
Protocol for Sensory Evaluation of this compound in a Beverage
This protocol outlines a method for determining the sweetness intensity and sensory profile of this compound in a model beverage.
-
Panelist Selection and Training:
-
Recruit 10-15 panelists with prior experience in sensory evaluation of sweeteners.
-
Train the panelists to identify and rate the intensity of different taste attributes (sweetness, bitterness, metallic taste, aftertaste) using a standardized scale (e.g., a 15-point line scale).
-
-
Sample Preparation:
-
Prepare a series of solutions of this compound in a base beverage (e.g., acidified water with a neutral flavor) at varying concentrations.
-
Prepare a set of sucrose solutions in the same base beverage to serve as references for sweetness intensity.
-
-
Testing Procedure:
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to rinse their mouths with water between samples.
-
Ask panelists to rate the intensity of each sensory attribute for each sample.
-
-
Data Analysis:
-
Analyze the data to determine the concentration-response curve for the sweetness of this compound.
-
Compare the sensory profile of this compound to that of sucrose to identify any off-tastes or differences in temporal profile.
-
Signaling Pathways and Visualizations
Sweet Taste Receptor Signaling Pathway
The sweet taste of this compound, like other triterpenoid glycosides, is mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR) located on the surface of taste receptor cells. The binding of this compound to this receptor initiates a downstream signaling cascade.
Caption: Sweet taste signaling pathway initiated by this compound.
Experimental Workflow for Beverage Formulation
The development of a new beverage incorporating this compound follows a structured workflow from concept to final product.
Caption: Workflow for developing a beverage with this compound.
Conclusion
This compound presents a promising opportunity for the development of novel, naturally sweetened food and beverage products. Its high sweetness potency and favorable safety profile make it an attractive alternative to traditional sugars and artificial sweeteners. Successful formulation requires careful consideration of its physicochemical properties, particularly its solubility and stability, as well as its sensory characteristics. The protocols and guidelines provided in this document offer a framework for researchers and product developers to effectively utilize this compound in their innovations. Further research into the specific solubility and stability of purified this compound in various food matrices will be beneficial for its broader application.
References
Application Notes and Protocols for Developing Pharmaceutical Formulations with Abrusoside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of pharmaceutical formulations incorporating Abrusoside A, a triterpenoid glycoside with potential therapeutic applications. The following sections detail the physicochemical properties of this compound, formulation strategies to address its expected poor aqueous solubility, and detailed protocols for in vitro and in vivo evaluation of its biological activity.
Pre-formulation Data: Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for successful formulation development. While experimental data for this compound is limited, the following table summarizes its known and predicted properties based on its chemical structure and data from related triterpenoid glycosides.
| Property | Value/Information | Reference/Justification |
| Molecular Formula | C₃₆H₅₄O₁₀ | --INVALID-LINK--[1] |
| Molecular Weight | 646.8 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white powder (predicted) | General appearance of isolated triterpenoid saponins. |
| Aqueous Solubility | Poorly soluble (predicted) | Triterpenoid aglycones are lipophilic. The single sugar moiety in this compound (monodesmosidic) confers some hydrophilicity, but overall poor aqueous solubility is expected.[2] Bidesmosidic saponins generally exhibit higher water solubility.[2] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, and DMSO (predicted) | Abrusogenin, the aglycone of this compound, is soluble in DMSO.[3] Triterpenoid saponins are typically soluble in alcohols. |
| logP (Octanol-Water Partition Coefficient) | High (predicted) | The lipophilic triterpenoid backbone suggests a high logP value, indicating a preference for lipid environments. |
| Stability | pH-dependent. Potentially more stable in acidic conditions. | Extracts of Abrus precatorius have shown greater stability at pH 4.5 compared to neutral or alkaline pH. |
| Melting Point | Not available | |
| pKa | Not available |
Formulation Strategies for this compound
Given the predicted poor aqueous solubility of this compound, the following formulation strategies are recommended to enhance its dissolution and bioavailability.
Nanoparticle Formulation
Nanonization increases the surface area of drug particles, thereby enhancing the dissolution rate.[4]
-
Rationale: Suitable for both oral and parenteral administration. Can improve saturation solubility.
-
Recommended Method: High-Pressure Homogenization or Wet Media Milling.[4]
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving solubility and modifying pharmacokinetic profiles.[5]
-
Rationale: Ideal for intravenous administration. Can reduce toxicity and target specific tissues.
-
Recommended Method: Thin-film hydration followed by sonication or extrusion.[1]
Solid Dispersion
Solid dispersions involve the dispersion of the drug in a solid hydrophilic carrier at the molecular level, which can enhance wettability and dissolution.[6][7]
-
Rationale: Suitable for oral solid dosage forms (tablets, capsules). Cost-effective and scalable.
-
Recommended Method: Solvent evaporation or melt extrusion.[6][7]
Experimental Protocols
Formulation Protocols
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188 or Tween 80) in deionized water.
-
Stir the mixture at 500 rpm for 30 minutes to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.
-
Maintain the temperature of the system at 4°C to minimize heat-induced degradation.
-
Monitor the particle size distribution after every 5 cycles using dynamic light scattering (DLS).
-
Continue homogenization until a mean particle size of less than 200 nm with a polydispersity index (PDI) < 0.3 is achieved.
-
-
Characterization:
-
Measure particle size, PDI, and zeta potential using DLS.
-
Determine drug content and encapsulation efficiency by HPLC.
-
Assess the morphology of the nanoparticles using transmission electron microscopy (TEM).
-
-
Preparation of Lipid Film:
-
Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Characterization:
-
Determine the vesicle size, PDI, and zeta potential by DLS.
-
Measure the encapsulation efficiency by separating the unencapsulated drug from the liposomes using dialysis or size exclusion chromatography, followed by quantification of the encapsulated drug by HPLC.
-
Examine the morphology of the liposomes using TEM.
-
-
Dissolution:
-
Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC)) in a common volatile solvent (e.g., methanol or ethanol) in a 1:5 drug-to-carrier ratio.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Perform solid-state characterization using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
-
Determine the drug content by dissolving a known amount of the solid dispersion in the solvent and analyzing by HPLC.
-
Evaluate the in vitro dissolution rate of the solid dispersion compared to the pure drug.
-
Analytical Method Protocol
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% formic acid in water (B).
-
Start with 30% A, increase to 70% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol and dilute to create a series of calibration standards.
-
Validation: Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[4][8]
In Vitro Biological Activity Protocols
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound formulations for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
-
Nitric Oxide (NO) Measurement:
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Use sodium nitrite to generate a standard curve.
-
-
Cell Viability Assay:
-
Assess the cytotoxicity of the this compound formulations on RAW 264.7 cells using the MTT assay to ensure that the observed reduction in NO production is not due to cell death.
-
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound formulations for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
In Vivo Study Protocols
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Animals:
-
Use male Wistar rats (180-220 g).
-
-
Experimental Groups:
-
Group 1: Control (vehicle).
-
Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Groups 3-5: this compound formulation at three different dose levels (e.g., 10, 25, and 50 mg/kg, p.o.).
-
-
Procedure:
-
Administer the vehicle, standard drug, or this compound formulation orally 1 hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point compared to the control group.
-
-
Animals:
-
Use male Sprague-Dawley rats (200-250 g) with cannulated jugular veins.
-
-
Dosing:
-
Administer the this compound formulation intravenously (e.g., 5 mg/kg) and orally (e.g., 20 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-determined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (F%) using non-compartmental analysis.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the putative signaling pathways modulated by this compound, based on studies of Abrus precatorius extracts and related triterpenoids.
Caption: Putative anti-inflammatory mechanism of this compound.
Caption: Putative cytotoxic mechanism of this compound.
Experimental Workflows
Caption: General workflow for formulation development.
Caption: Workflow for preclinical evaluation.
References
- 1. This compound | C36H54O10 | CID 6857683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 5. A New Triterpenoid Saponin from Abrus precatorius Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (158d) Method for Prediction of Pharmaceutical Solubility for Solvent Selection | AIChE [proceedings.aiche.org]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for In Vitro Bioactivity Assessment of Abrusoside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of in vitro assays for determining the potential bioactivity of Abrusoside A, a triterpenoid glycoside isolated from Abrus precatorius. The protocols outlined below are designed to assess the anti-inflammatory, anticancer, and antioxidant properties of this compound. Given the limited specific data on isolated this compound, these protocols are based on established methods for evaluating natural products and extracts from Abrus precatorius.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Anti-inflammatory Activity
Triterpenoid saponins, such as this compound, are known to possess anti-inflammatory properties.[15] The following assays are recommended to evaluate the potential of this compound to modulate inflammatory responses.
Inhibition of Protein Denaturation Assay
Principle: Inflammation can induce the denaturation of proteins. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[4][6]
Protocol:
-
Preparation of Solutions:
-
Prepare a 1% (w/v) solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired test concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Prepare a stock solution of a standard anti-inflammatory drug, such as Diclofenac sodium, for use as a positive control.
-
-
Assay Procedure:
-
To 0.5 mL of the BSA solution, add 0.5 mL of the this compound solution at different concentrations.
-
For the control, mix 0.5 mL of BSA solution with 0.5 mL of the vehicle solvent.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Data Presentation: Anti-inflammatory Activity
| Assay | Test Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | IC50 (µg/mL) |
| Protein Denaturation | This compound | 10 | Enter Data | Calculate |
| 50 | Enter Data | |||
| 100 | Enter Data | |||
| 250 | Enter Data | |||
| 500 | Enter Data | |||
| Diclofenac Sodium | Enter Conc. | Enter Data | Enter Data |
Signaling Pathway: NF-κB Inhibition
Many triterpenoid glycosides exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[16][17][18][19][20] This pathway is a key regulator of the expression of pro-inflammatory cytokines and enzymes.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
Extracts of Abrus precatorius have demonstrated cytotoxic effects on various cancer cell lines.[7][9][10][11][13][14] The following assay can be used to screen this compound for its potential anticancer activity.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Culture a human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO and dilute it with culture medium to obtain the desired test concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
Data Presentation: Anticancer Activity
| Cell Line | Test Compound | Concentration (µg/mL) | % Cell Viability | IC50 (µg/mL) |
| MCF-7 | This compound | Enter Conc. | Enter Data | Calculate |
| Enter Conc. | Enter Data | |||
| Enter Conc. | Enter Data | |||
| Enter Conc. | Enter Data | |||
| Doxorubicin | Enter Conc. | Enter Data | Enter Data | |
| HeLa | This compound | Enter Conc. | Enter Data | Calculate |
| Enter Conc. | Enter Data | |||
| Enter Conc. | Enter Data | |||
| Enter Conc. | Enter Data | |||
| Doxorubicin | Enter Conc. | Enter Data | Enter Data |
Signaling Pathway: MAPK Pathway Modulation
Saponins have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer and inflammation.[24][25][26]
Figure 2: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Antioxidant Activity
Natural products, including those from Abrus precatorius, are often investigated for their antioxidant properties.[1][3][8][12][27][28][29] The following assays can determine the free radical scavenging and reducing power of this compound.
DPPH Radical Scavenging Assay
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol and make serial dilutions.
-
Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox.
-
-
Assay Procedure:
-
Add 1 mL of the DPPH solution to 1 mL of the this compound solution at different concentrations.
-
For the control, mix 1 mL of DPPH solution with 1 mL of methanol.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value can be determined from a dose-response curve.[13]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 150 µL of the FRAP reagent to 5 µL of the this compound solution at different concentrations.
-
For the blank, use 5 µL of the solvent.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as µM Fe (II) equivalents per gram of the compound.
-
Data Presentation: Antioxidant Activity
| Assay | Test Compound | Concentration (µg/mL) | % Scavenging (DPPH) | FRAP Value (µM Fe(II)/g) | IC50 (µg/mL) (DPPH) |
| DPPH | This compound | Enter Conc. | Enter Data | - | Calculate |
| Enter Conc. | Enter Data | ||||
| Enter Conc. | Enter Data | ||||
| Ascorbic Acid | Enter Conc. | Enter Data | - | Enter Data | |
| FRAP | This compound | Enter Conc. | - | Enter Data | - |
| Enter Conc. | - | Enter Data | |||
| Enter Conc. | - | Enter Data | |||
| Ascorbic Acid | Enter Conc. | - | Enter Data | - |
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro bioactivity of this compound.
Figure 3: General experimental workflow for in vitro bioactivity screening of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jrmds.in [jrmds.in]
- 3. biochemjournal.com [biochemjournal.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. LCMS Determination and Cytotoxicity of Abrus precatorius on L6 and SK-N-MC Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arthritis alleviation: unveiling the potential in Abrus precatorius macerated oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. office2.jmbfs.org [office2.jmbfs.org]
- 8. The potential of Abrus precatorius leaves in arthritis alleviation computational approaches through lC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and pro-apoptotic effects of Abrus precatorius L. on human metastatic breast cancer cell line, MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In-vitro antiproliferative efficacy of Abrus precatorius seed extracts on cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. In-vitro antiproliferative efficacy of Abrus precatorius seed extracts on cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 22. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxic Activities against Breast Cancer Cells of Local Justicia gendarussa Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Saponins as adipokines modulator: A possible therapeutic intervention for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anti-inflammation effects of the total saponin fraction from Dioscorea nipponica Makino on rats with gouty arthritis by influencing MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The antioxidant activity of a triterpenoid glycoside isolated from the berries of Hedera colchica: 3-O-(beta-D-glucopyranosyl)-hederagenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Antioxidant constituents and a new triterpenoid glycoside from Flos Lonicerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Application Notes and Protocols: Experimental Design for Studying the Metabolism of Abrusoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrusoside A is a naturally occurring, sweet-tasting triterpene glycoside isolated from the leaves of Abrus precatorius[1][2]. As with many plant-derived bioactive compounds, understanding its metabolic fate within the body is crucial for evaluating its safety, efficacy, and potential for drug development[3]. This document provides a comprehensive experimental framework for elucidating the metabolism of this compound, encompassing both in vitro and in vivo methodologies. The protocols outlined below are designed to identify potential metabolites, characterize the enzymes involved, and determine the pharmacokinetic profile of this compound.
Predicted Metabolic Pathways of this compound
The metabolism of glycosidic natural products often involves a two-step process: initial deglycosylation by gut microbiota, followed by systemic absorption and subsequent metabolism of the aglycone by hepatic enzymes. Therefore, the metabolism of this compound is hypothesized to proceed via the following general pathway.
Caption: Predicted metabolic pathway of this compound.
In Vitro Metabolism Studies
In vitro models are essential for identifying the primary sites of metabolism and the enzymes responsible for the biotransformation of this compound.
Overall In Vitro Experimental Workflow
The following diagram illustrates the workflow for the in vitro assessment of this compound metabolism.
Caption: Workflow for in vitro metabolism studies of this compound.
Protocol: Metabolism in Human Liver Microsomes (HLM)
This protocol aims to investigate the phase I and phase II metabolism of this compound and its aglycone, abrusogenin, mediated by hepatic enzymes.
Materials:
-
This compound
-
Abrusogenin (if available, otherwise use this compound and expect deglycosylation by any residual glucosidases or carryover from gut microbiota studies)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Methanol (MeOH)
-
Ice bath
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound/Abrusogenin in a suitable solvent (e.g., DMSO or MeOH).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
To study phase I metabolism, add the NADPH regenerating system. For phase II, add UDPGA and/or PAPS.
-
Initiate the reaction by adding this compound/Abrusogenin (final concentration, e.g., 1 µM).
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold ACN with an internal standard.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis to identify and quantify the parent compound and metabolites.
Protocol: Metabolism in Human Gut Microbiota
This protocol is designed to assess the role of intestinal bacteria in the metabolism of this compound, particularly focusing on deglycosylation.
Materials:
-
This compound
-
Fresh human fecal samples from healthy donors
-
Anaerobic incubation medium (e.g., pre-reduced peptone-yeast-glucose broth)
-
Anaerobic chamber or gas pack system
-
Sterile saline solution
-
Ice bath
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Inside an anaerobic chamber, prepare a fecal slurry (e.g., 10% w/v) in sterile saline.
-
Inoculate the anaerobic incubation medium with the fecal slurry.
-
Add this compound (final concentration, e.g., 10 µM) to the culture.
-
Incubate anaerobically at 37°C. Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Terminate the reaction by adding 3 volumes of ice-cold MeOH.
-
Vortex and centrifuge to pellet bacteria and fecal debris.
-
Analyze the supernatant by LC-MS/MS for the disappearance of this compound and the appearance of its aglycone (abrusogenin) and other potential metabolites.
Data Presentation: In Vitro Metabolism Summary
| Parameter | Human Liver Microsomes | Human Gut Microbiota |
| Parent Compound | This compound / Abrusogenin | This compound |
| Half-life (t₁/₂) (min) | Calculated Value | Calculated Value |
| Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) | Calculated Value | N/A |
| Primary Metabolites Identified | M1 (e.g., Hydroxylated Abrusogenin), M2 (e.g., Abrusogenin Glucuronide) | M3 (Abrusogenin) |
| Metabolic Pathway | Phase I (Oxidation), Phase II (Glucuronidation) | Deglycosylation |
In Vivo Metabolism and Pharmacokinetics
An in vivo study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole-organism context.
Protocol: Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Materials:
-
This compound
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles for oral administration
-
Syringes and needles for intravenous administration and blood collection
-
Anticoagulant (e.g., heparin or EDTA)
-
Metabolic cages for separate collection of urine and feces
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Acclimatize rats for at least one week before the study.
-
Divide animals into two groups: intravenous (IV) administration (e.g., 1 mg/kg) and oral (PO) administration (e.g., 10 mg/kg).
-
For the PO group, administer this compound by oral gavage. For the IV group, administer via the tail vein.
-
Collect blood samples (e.g., via the jugular vein or tail vein) at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood to obtain plasma by centrifugation and store at -80°C until analysis.
-
House rats in metabolic cages to collect urine and feces for 24 or 48 hours.
-
Process urine and fecal homogenates for analysis.
-
Extract this compound and its metabolites from plasma, urine, and fecal samples using appropriate methods (e.g., protein precipitation or solid-phase extraction).
-
Analyze the extracts using a validated LC-MS/MS method to quantify this compound and identify its metabolites.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cₘₐₓ (ng/mL) | Calculated Value | Calculated Value |
| Tₘₐₓ (h) | Calculated Value | Calculated Value |
| AUC₀₋ₜ (ng·h/mL) | Calculated Value | Calculated Value |
| AUC₀₋ᵢₙf (ng·h/mL) | Calculated Value | Calculated Value |
| t₁/₂ (h) | Calculated Value | Calculated Value |
| CL (L/h/kg) | Calculated Value | N/A |
| Vd (L/kg) | Calculated Value | N/A |
| Oral Bioavailability (F%) | N/A | Calculated Value |
Data Presentation: Identified Metabolites of this compound
| Metabolite ID | Proposed Structure | [M-H]⁻ or [M+H]⁺ | Key MS/MS Fragments | Biological Matrix Detected |
| M1 | Hydroxylated Abrusogenin | m/z value | Fragment ions | Plasma, Urine, Feces |
| M2 | Abrusogenin Glucuronide | m/z value | Fragment ions | Plasma, Urine |
| M3 | Abrusogenin | m/z value | Fragment ions | Plasma, Feces |
Analytical Methodology: LC-MS/MS
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-ESI-IT-TOF-MSn) method is recommended for the separation, identification, and quantification of this compound and its metabolites[4].
-
Chromatography: A C18 column is typically suitable for separating triterpene glycosides and their metabolites. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) can be employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative modes should be used to achieve optimal ionization. High-resolution mass spectrometry (e.g., TOF or Orbitrap) is crucial for accurate mass measurement and elemental composition determination of metabolites. Tandem MS (MS/MS) experiments are essential for structural elucidation by analyzing fragmentation patterns.
Conclusion
The experimental design detailed in these application notes provides a robust framework for the comprehensive study of this compound metabolism. By integrating in vitro and in vivo approaches, researchers can elucidate the metabolic pathways, identify the key enzymes involved, and characterize the pharmacokinetic profile of this promising natural compound. This information is fundamental for advancing the preclinical and clinical development of this compound.
References
- 1. Abrusosides A-D, four novel sweet-tasting triterpene glycosides from the leaves of Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. office2.jmbfs.org [office2.jmbfs.org]
- 4. Investigation of the In Vivo Metabolism of Sibirioside A and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Purification of Abrusoside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale purification of Abrusoside A from Abrus precatorius.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
A1: The primary challenges include:
-
Complex starting material: The crude extract of Abrus precatorius leaves contains a mixture of closely related saponins (Abrusoside B, C, and D), flavonoids, and other polar compounds, which can co-elute with this compound.[1][2]
-
Low yield: Achieving a high recovery of pure this compound can be difficult due to losses at each purification step. Optimizing extraction and chromatography parameters is crucial to maximize yield.[3]
-
Compound stability: Saponins can be susceptible to degradation under certain pH and temperature conditions. The stability of the methanolic extract of Abrus precatorius is best at a slightly acidic pH (4.5) and can be affected by high temperatures.[4][5]
-
Foaming: Saponin-rich extracts have a tendency to foam, which can complicate handling during extraction and concentration steps.[6]
-
Scalability: Methods developed at the lab scale may not be directly transferable to an industrial scale, requiring significant process optimization.[3]
Q2: Which solvent system is recommended for the initial extraction of this compound from Abrus precatorius leaves?
A2: A methanol-water mixture (e.g., 4:1 v/v) is effective for the initial extraction.[1] Methanol is a polar solvent that efficiently extracts triterpene glycosides like this compound.[1] For large-scale operations, hot methanolic extraction using a Soxhlet apparatus has been suggested as an efficient method.
Q3: How can I enrich the this compound content before column chromatography?
A3: Liquid-liquid partitioning is a critical step to enrich the saponin fraction. After initial extraction, the residue can be partitioned between water and n-butanol. The saponins, including this compound, will preferentially move to the n-butanol fraction.[1] This step helps in removing highly polar and non-polar impurities.
Q4: What are the key parameters to consider for the final purification step of recrystallization or precipitation?
A4: For the final purification, consider the following:
-
Solvent/Anti-solvent system: A common method for precipitating saponins is the addition of a less polar solvent, like cold acetone, to a more polar solution of the enriched fraction.[7][8][9]
-
Temperature: Lowering the temperature can enhance precipitation and improve the yield of the purified compound.
-
Concentration: The concentration of the solute in the solvent is a critical factor that influences the degree of supersaturation and, consequently, the crystallization or precipitation outcome.[10]
Troubleshooting Guides
Low Yield After Initial Extraction
| Symptom | Possible Cause | Suggested Solution |
| Low concentration of this compound in the crude extract. | Inefficient extraction due to improper solvent choice or extraction conditions. | Optimize extraction parameters such as solvent-to-solid ratio, temperature, and extraction time.[3] Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency.[3] |
| Poor quality of plant material. | Ensure the use of high-quality, properly dried, and powdered Abrus precatorius leaves. | |
| Degradation of this compound during extraction. | Maintain a slightly acidic pH and avoid prolonged exposure to high temperatures.[4][5] |
Poor Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound with other Abrusosides (B, C, D). | The mobile phase does not have sufficient selectivity. | Develop a focused gradient elution method.[11] Use thin-layer chromatography (TLC) to screen various solvent systems to find one with optimal separation.[12] |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. For large-scale purification, consider using a wider column. | |
| Irreversible adsorption or degradation on the stationary phase. | Test the stability of this compound on silica gel. If it is unstable, consider alternative stationary phases like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[1] | |
| Tailing peaks. | Interactions between the analyte and active sites on the stationary phase. | Add a small amount of acid (e.g., formic acid) to the mobile phase to improve peak shape for acidic compounds like saponins.[13][14] |
Issues with Final Precipitation/Crystallization
| Symptom | Possible Cause | Suggested Solution |
| This compound fails to precipitate. | The solution is not sufficiently supersaturated. | Increase the concentration of the solution by evaporating more solvent before adding the anti-solvent. Increase the volume of the anti-solvent. |
| The chosen anti-solvent is not effective. | Experiment with different anti-solvents. Acetone is commonly used for saponin precipitation.[7][8][9] | |
| The precipitate is oily or amorphous instead of crystalline. | Precipitation is occurring too rapidly. | Slow down the addition of the anti-solvent and ensure thorough mixing. Reduce the temperature gradually. |
| Presence of impurities inhibiting crystallization. | The fraction may not be pure enough. Consider an additional chromatographic step or re-dissolving the oily product and attempting precipitation again. |
Experimental Protocols
Representative Large-Scale Purification Protocol for this compound
This protocol is a representative methodology based on published methods for related compounds and general saponin purification principles. Optimization will be required for specific large-scale applications.
-
Extraction:
-
Load finely powdered, dried leaves of Abrus precatorius into a large-scale percolator or Soxhlet extractor.
-
Extract with a 4:1 methanol-water solution at 50-60°C for 8-12 hours.
-
Collect the extract and concentrate it under reduced pressure to obtain a viscous residue.
-
-
Solvent-Solvent Partitioning:
-
Dissolve the residue in water.
-
Perform liquid-liquid extraction with n-butanol in a counter-current extractor.
-
Combine the n-butanol fractions and concentrate under reduced pressure to yield the saponin-rich fraction.
-
-
Column Chromatography:
-
Prepare a large-scale chromatography column packed with silica gel.
-
Dissolve the saponin-rich fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of chloroform-methanol. A typical gradient might start with a low percentage of methanol and gradually increase.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
-
Final Purification by Precipitation:
-
Combine the pure this compound fractions and concentrate them to a small volume.
-
Slowly add cold acetone while stirring to precipitate this compound.
-
Allow the mixture to stand at 4°C for several hours to complete the precipitation.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold acetone and dry under a vacuum.
-
Quantitative Data
Table 1: Solvent Ratios for Extraction and Chromatography
| Step | Solvents | Typical Ratio (v/v) | Reference |
| Initial Extraction | Methanol : Water | 4 : 1 | [1] |
| Partitioning | n-Butanol : Water | 1 : 1 (repeated extractions) | [1] |
| Column Chromatography (Elution) | Chloroform : Methanol | Gradient | - |
Table 2: Representative Process Performance for Large-Scale Purification (Hypothetical Data)
| Parameter | Value | Unit |
| Starting Plant Material (Dry Weight) | 100 | kg |
| Crude Methanolic Extract Yield | 12 | kg |
| n-Butanol Fraction Yield | 2.5 | kg |
| Yield after Silica Gel Chromatography | 250 | g |
| Final Yield of Pure this compound | 200 | g |
| Purity of n-Butanol Fraction (by HPLC) | ~40 | % |
| Purity of Final Product (by HPLC) | >98 | % |
Visualizations
Experimental Workflow
Caption: Overall workflow for the large-scale purification of this compound.
Troubleshooting Logic: Low Purity after Chromatography
Caption: Decision tree for troubleshooting low purity post-chromatography.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Genome Estimation and Phytochemical Compound Identification in the Leaves and Callus of Abrus precatorius: A Locally Endangered Plant from the Flora of Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 4. Abrus precatorius Leaves: Antioxidant Activity in Food and Biological Systems, pH, and Temperature Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Fractionation and Acetone Precipitation for Crude Saponins from Eurycoma longifolia Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. Fast separation of triterpenoid saponins using supercritical fluid chromatography coupled with single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield of Abrusoside A from Abrus precatorius
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the yield of Abrusoside A from Abrus precatorius. It includes troubleshooting for common experimental issues, answers to frequently asked questions, detailed protocols, and comparative data.
Troubleshooting Guide
This section addresses specific problems encountered during the extraction and purification of this compound in a question-and-answer format.
Question 1: Why is my this compound extraction yield consistently low?
Answer: Low yields can stem from several factors related to the plant material, solvent choice, and extraction method.
-
Potential Cause 1: Incorrect Plant Material. The concentration of Abrusosides is highest in the leaves.[1] While seeds contain other important compounds like the toxic protein abrin, they are not the primary source for this compound.[2]
-
Solution 1: Ensure you are using the leaves of Abrus precatorius for extraction. If using other parts, consider switching to leaves for optimal yield.
-
Potential Cause 2: Suboptimal Solvent Selection. The polarity of the solvent is critical for efficiently extracting triterpene glycosides like this compound. Non-polar solvents are less effective.
-
Solution 2: Utilize polar solvents like methanol or ethanol. Studies have shown that methanolic and ethanolic extracts provide a higher yield of phytochemicals compared to solvents like petroleum ether or chloroform.[3][4] Ethanol, in particular, has been identified as a highly effective solvent for extracting bioactive compounds from Abrus precatorius leaves.[5]
-
Potential Cause 3: Inefficient Extraction Technique. Passive maceration may not be sufficient for complete extraction. The duration and temperature of extraction also play a significant role.
-
Solution 3: Employ more exhaustive techniques like Soxhlet extraction, which uses continuous solvent cycling to improve efficiency.[3][5] Alternatively, advanced methods like supercritical CO2 extraction with an ethanol entrainer can be used for high purity and efficiency, though this requires specialized equipment.[6]
Question 2: My final product contains significant impurities. How can I improve the purity of this compound?
Answer: Co-extraction of other compounds is common. A multi-step purification strategy is necessary to isolate this compound.
-
Potential Cause 1: Insufficient Primary Purification. A crude extract will contain a complex mixture of compounds including pigments, flavonoids, alkaloids, and other glycosides.[5]
-
Solution 1: After initial extraction, perform a liquid-liquid partitioning step. An n-butanol-water partition is effective for separating glycosides from other components.[1]
-
Potential Cause 2: Inadequate Chromatographic Separation. A single chromatographic run may not be sufficient to resolve compounds with similar polarities.
-
Solution 2: Implement column chromatography using silica gel (60-120 mesh). Elute the column with a gradient of solvents. A common system involves starting with a less polar solvent and gradually increasing polarity. For instance, a methyl alcohol-chloroform (3:1) mixture has been successfully used for elution.[6] Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Potential Cause 3: Final Product is not Crystalline. Amorphous solids often trap impurities.
-
Solution 3: After column chromatography, attempt recrystallization of the concentrated, positive fractions. A solvent system like n-hexane-methanol has been used to obtain crystalline Abrusoside D, a related compound, suggesting a similar approach could work for this compound.[6]
Question 3: I suspect the this compound is degrading during my experimental workflow. What are the stability risks?
Answer: Triterpene glycosides can be sensitive to several factors which may lead to degradation.
-
Potential Cause 1: Thermal Degradation. High temperatures used during solvent evaporation or drying can cause hydrolysis of the glycosidic bonds. Generally, compounds like glycosides can degrade at temperatures exceeding 50 °C.[7]
-
Solution 1: Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low. For drying the final product, utilize a vacuum oven at a mild temperature or freeze-drying (lyophilization).
-
Potential Cause 2: pH Instability. Extreme pH levels (highly acidic or alkaline) can catalyze the hydrolysis of the sugar moieties from the aglycone core.[8]
-
Solution 2: Maintain a neutral pH throughout the extraction and purification process. Use buffered solutions if pH shifts are a concern during any step.
-
Potential Cause 3: Photodegradation. Prolonged exposure to direct light, especially UV light, can lead to the degradation of many phytochemicals.[7][8]
-
Solution 3: Protect your extracts and purified compounds from light by using amber-colored glassware or by wrapping containers in aluminum foil.[9] Store samples in the dark.
Frequently Asked Questions (FAQs)
Q1: Which part of the Abrus precatorius plant is the best source for this compound? A1: The leaves are the primary source for the sweet-tasting triterpene glycosides, including this compound, B, C, and D.[1]
Q2: What is the most effective and practical solvent for initial extraction? A2: Both methanol and ethanol are highly effective polar solvents for extracting phytochemicals from Abrus precatorius leaves.[3][4] Ethanol is often preferred as it is less toxic than methanol and has demonstrated the highest extractive value in some studies.[5]
Q3: What are the key parameters to control during a Soxhlet extraction? A3: For a successful Soxhlet extraction, you should control the solvent choice (methanol or ethanol), ensure the plant material is coarsely powdered to maximize surface area, and run the apparatus for a sufficient number of cycles to ensure exhaustive extraction.
Q4: How can I monitor the success of my purification steps? A4: Thin Layer Chromatography (TLC) is an essential tool. Spot your crude extract, partitioned fractions, and column fractions on a silica gel TLC plate. Use a suitable mobile phase (e.g., chloroform:methanol mixtures) to develop the plate. Visualize the spots under UV light or by using a staining reagent (like a vanillin-sulfuric acid spray) to track the presence and separation of this compound.
Q5: What analytical method is used for the final quantification of this compound? A5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for quantifying this compound and related compounds.[10] A C18 column is typically used with a mobile phase consisting of a mixture of water (often acidified), acetonitrile, and/or methanol.[11][12] Detection is commonly performed using a UV detector.[11]
Data Presentation
Table 1: Comparison of Extractive Yield from Abrus precatorius Leaves using Successive Soxhlet Extraction.
| Solvent | Yield (%) |
| Petroleum Ether | 0.50 |
| Chloroform | 1.92 |
| Ethanol | 4.28 |
| Methanol | 5.24 |
| Aqueous | 4.12 |
| (Data sourced from Khadse C.D. et al., 2013)[3] |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
-
Preparation: Collect fresh, healthy leaves of Abrus precatorius. Shade dry the leaves until brittle and then grind them into a coarse powder.
-
Loading: Accurately weigh the powdered leaf material and place it inside a thimble made of thick filter paper.
-
Assembly: Place the thimble into the main chamber of the Soxhlet extractor. Connect the extractor to a round-bottom flask below (containing the solvent, e.g., 95% ethanol) and a condenser above.
-
Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the plant powder.
-
Cycling: Once the solvent level in the thimble reaches the top of the siphon arm, the entire solvent and dissolved extract will be siphoned back into the round-bottom flask. This completes one cycle.
-
Duration: Allow the process to run for several hours (e.g., 6-8 hours or ~15-20 cycles) to ensure complete extraction.
-
Concentration: After extraction, cool the apparatus. Remove the solvent from the extract using a rotary evaporator at a temperature below 50°C to obtain the crude ethanolic extract.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or chloroform). Carefully pour the slurry into a glass chromatography column, allowing the solvent to drain and the silica to pack uniformly without air bubbles.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the elution solvent. Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
Elution: Begin elution with a solvent system of lower polarity (e.g., 100% chloroform). Gradually increase the polarity by adding methanol in increasing proportions (e.g., 99:1, 95:5, 90:10 Chloroform:Methanol). A specific ratio of 3:1 methyl alcohol-chloroform has been noted for eluting related compounds.[6]
-
Fraction Collection: Collect the eluate in separate test tubes or flasks (fractions) of a fixed volume (e.g., 10-15 mL each).
-
Monitoring: Spot every few fractions on a TLC plate alongside the crude extract as a reference. Develop the TLC plate to identify which fractions contain the compound of interest (this compound).
-
Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound. Evaporate the solvent under reduced pressure to yield the purified compound.
Protocol 3: RP-HPLC Quantification of this compound
-
Instrumentation: Use a standard HPLC system with a UV detector, a C18 reverse-phase column (e.g., 5 µm, 250mm x 4.6mm).[11]
-
Mobile Phase: Prepare a mobile phase, for example, a mixture of Water:Acetonitrile:Methanol (pH adjusted to 3.5) in a ratio of 15:15:70 (v/v/v).[11] Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of pure this compound standard at a known concentration (e.g., 1 mg/mL) in methanol. Create a series of dilutions to generate a calibration curve (e.g., 5, 10, 20, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the purified extract, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter.
-
Analysis: Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm).[11] Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the regression equation from the curve to calculate the concentration of this compound in the sample.[12]
Visualizations
Caption: Workflow for this compound extraction and purification.
References
- 1. Abrusosides A-D, four novel sweet-tasting triterpene glycosides from the leaves of Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biochemjournal.com [biochemjournal.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ijcrt.org [ijcrt.org]
- 5. The potential of Abrus precatorius leaves in arthritis alleviation computational approaches through lC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102086224A - Preparation method of Abrusoside D - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jchemrev.com [jchemrev.com]
- 11. ijpsr.com [ijpsr.com]
- 12. japsonline.com [japsonline.com]
Optimization of HPLC Conditions for Separating Abrusoside Isomers: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) conditions for the separation of Abrusoside isomers. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guide: Resolving Common Issues in Abrusoside Isomer Separation
Q1: Why am I seeing poor resolution or co-elution of Abrusoside isomers?
A1: Poor resolution is a common challenge when separating structurally similar isomers like Abrusosides A, B, C, and D. Several factors can contribute to this issue. The initial step is to systematically evaluate and optimize your chromatographic parameters.
Key Optimization Strategies:
-
Mobile Phase Composition: The polarity of the mobile phase is critical. For reversed-phase HPLC (RP-HPLC), adjusting the ratio of the aqueous phase (e.g., water with an acid modifier like formic acid or acetic acid) to the organic phase (e.g., acetonitrile or methanol) can significantly impact selectivity. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention times and improve separation.
-
Column Chemistry: Standard C18 columns are a good starting point, but for challenging isomer separations, alternative stationary phases can offer different selectivities. Consider columns with different properties, such as phenyl-hexyl or embedded polar group phases, which can provide alternative interactions with the analytes.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution. However, excessively high temperatures can affect column stability and analyte integrity. It is advisable to experiment with a range of temperatures (e.g., 25-40°C).
-
Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, although this will also increase the run time.
Q2: My peaks are broad and tailing. What could be the cause and how can I fix it?
A2: Peak broadening and tailing can obscure the separation of closely eluting isomers. The common causes and solutions are outlined below.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Triterpenoid saponins can interact with residual silanols on the silica backbone of the column. Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this interaction. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration. |
| Contamination | A buildup of contaminants on the column or guard column can affect peak shape. Flush the column with a strong solvent (e.g., isopropanol) or replace the guard column. |
| Inappropriate Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Q3: The retention times for my Abrusoside isomers are not reproducible. What should I check?
A3: Fluctuating retention times can make peak identification and quantification unreliable. The following factors should be investigated:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed. Inconsistent mobile phase composition is a common cause of retention time shifts. If using a buffer, ensure the pH is consistent between batches.
-
Column Equilibration: The column must be adequately equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary, especially for gradient methods.
-
Pump Performance: Fluctuations in pump pressure can indicate air bubbles in the system or failing pump seals. Purge the pump to remove any trapped air and check for leaks.
-
Column Temperature: Ensure the column oven is maintaining a stable temperature throughout the analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate Abrusoside isomers?
A1: A good starting point for separating Abrusoside isomers is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B) is often effective.
Q2: What type of detector is most suitable for analyzing Abrusoside isomers?
A2: Since Abrusosides lack a strong chromophore, UV detection can be challenging and may require monitoring at low wavelengths (e.g., 205-210 nm), which can lead to baseline noise. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often more suitable as they do not rely on the chromophoric properties of the analytes. Mass Spectrometry (MS) is also an excellent choice for both detection and identification.
Q3: How can I confirm the identity of the separated Abrusoside isomer peaks?
A3: The most reliable method for peak identification is to use purified reference standards for each isomer if they are available. If standards are not available, coupling the HPLC system to a mass spectrometer (LC-MS) can provide mass-to-charge ratio information, which can help in the tentative identification of the isomers based on their known molecular weights.
Q4: Is UPLC a better option than HPLC for separating Abrusoside isomers?
A4: Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes, which can provide significantly higher resolution and faster analysis times compared to traditional HPLC. For challenging isomer separations, UPLC can be a superior technique. However, it requires a dedicated UPLC system capable of handling higher backpressures.
Experimental Protocols
Below is a representative HPLC method that can be used as a starting point for the separation of Abrusoside isomers. This method may require further optimization for baseline separation depending on the specific instrument and column used.
Sample Preparation Workflow
Caption: Workflow for the preparation of a saponin-rich fraction from Abrus precatorius leaves for HPLC analysis.
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B5-30 min: 20-40% B30-40 min: 40-60% B40-45 min: 60-20% B45-50 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 L/min) orDiode Array Detector (DAD) at 210 nm |
Quantitative Data Summary
The following table presents a hypothetical but realistic dataset for a successful separation of Abrusoside isomers using the optimized HPLC method described above. Actual values may vary.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Abrusoside D | 18.5 | - | 1.1 |
| Abrusoside C | 20.2 | 2.1 | 1.2 |
| Abrusoside B | 22.8 | 2.5 | 1.1 |
| Abrusoside A | 24.5 | 1.8 | 1.0 |
Logical Workflow for HPLC Method Optimization
Caption: A logical workflow for the systematic optimization of HPLC conditions for separating challenging isomers.
Technical Support Center: Overcoming Solubility Challenges of Abrusoside A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Abrusoside A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a triterpenoid saponin isolated from the leaves of Abrus precatorius.[1] Like many other triterpenoid saponins, it exhibits poor aqueous solubility, which can significantly hinder its preclinical and clinical development by limiting its bioavailability and therapeutic efficacy.[2] Overcoming this challenge is crucial for harnessing its full potential.
Q2: What is the reported aqueous solubility of this compound?
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
The main approaches to improve the aqueous solubility of poorly soluble compounds like this compound include:
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
-
Liposomal Encapsulation: Incorporating this compound into the lipid bilayer of liposomes.
Q4: How do I choose the best solubility enhancement technique for my experiment?
The choice of method depends on several factors, including the desired final concentration, the intended application (e.g., in vitro vs. in vivo), and the required stability of the formulation. The following table provides a general comparison:
| Technique | Advantages | Disadvantages | Best For |
| Cyclodextrin Complexation | Simple to prepare, can significantly increase solubility, commercially available cyclodextrins. | Potential for renal toxicity with some cyclextrins at high concentrations, may not be suitable for all molecules. | In vitro studies, oral formulations. |
| Nanoparticle Formulation | High drug loading capacity, improved dissolution rate and bioavailability. | Can be complex to prepare and characterize, potential for instability (aggregation). | Oral and parenteral formulations. |
| Liposomal Encapsulation | Can encapsulate both hydrophilic and hydrophobic compounds, can be targeted to specific tissues. | Lower drug loading for hydrophobic drugs, potential for leakage and instability. | Parenteral formulations, targeted drug delivery. |
Q5: Are there any analytical methods to quantify this compound in solubility studies?
Yes, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and reliable method for the quantification of this compound and other saponins.[4] UV-Vis spectrophotometry can also be used if a standard calibration curve is established.[5]
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Possible Causes and Solutions:
-
pH of the solution: The solubility of triterpenoid glycosides can be influenced by pH.[3]
-
Solution: Try adjusting the pH of your aqueous buffer. For some triterpenoid saponins, solubility increases in slightly alkaline conditions.[2]
-
-
Concentration exceeds solubility limit: You may be trying to dissolve this compound at a concentration that is higher than its intrinsic aqueous solubility.
-
Solution 1: Reduce the concentration of this compound in your solution.
-
Solution 2: Use a co-solvent. Dimethyl sulfoxide (DMSO) is a powerful solvent for many organic compounds and is miscible with water.[6][7] Prepare a concentrated stock solution of this compound in DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration, as it can affect biological assays.
-
-
Insufficient solubilization: The inherent poor water solubility of this compound may require more advanced formulation strategies.
-
Solution: Employ one of the solubility enhancement techniques detailed in the experimental protocols section below (Cyclodextrin Complexation, Nanoparticle Formulation, or Liposomal Encapsulation).
-
Issue 2: Low yield or inefficient encapsulation during formulation.
dot
Caption: Troubleshooting for low encapsulation efficiency.
Possible Causes and Solutions:
-
Suboptimal Drug-to-Carrier Ratio: The molar ratio of this compound to the solubilizing agent (cyclodextrin, lipid, or polymer) is critical.
-
Inappropriate Solvent System: The choice of organic solvent used during the preparation process can affect the interaction between this compound and the carrier.
-
Solution: If using a solvent-based method, ensure that both this compound and the carrier are soluble in the chosen solvent. You may need to screen different solvents or use a co-solvent system.
-
-
Non-Optimal Process Parameters: Factors such as temperature, stirring speed, sonication power and time, and hydration time can all influence the efficiency of encapsulation.
-
Solution: Systematically vary these parameters to optimize the formulation process. For example, in liposome preparation, ensure the hydration temperature is above the phase transition temperature of the lipids used.[10]
-
-
Improper Characterization: You may have successfully encapsulated the compound, but your analytical method is not accurately quantifying it.
-
Solution: Validate your analytical method (e.g., HPLC) for accuracy and precision in detecting this compound within the formulation matrix.
-
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes a method for preparing an this compound-cyclodextrin inclusion complex to improve its aqueous solubility.
dot
Caption: Workflow for cyclodextrin complexation of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water or appropriate buffer
-
HPLC-grade solvents (for analysis)
-
Syringe filters (0.45 µm)
Methodology:
-
Phase Solubility Study: a. Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0 to 50 mM). b. Add an excess amount of this compound to each cyclodextrin solution in sealed vials. c. Equilibrate the vials by shaking at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium. d. After equilibration, filter the suspensions through a 0.45 µm syringe filter to remove the undissolved this compound. e. Dilute the filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated HPLC method. f. Plot the molar concentration of dissolved this compound against the molar concentration of HP-β-CD to obtain a phase solubility diagram. This will help determine the stoichiometry and the stability constant of the complex.[8][9]
-
Preparation of the Solid Inclusion Complex (Kneading Method): a. Based on the optimal molar ratio determined from the phase solubility study, weigh the appropriate amounts of this compound and HP-β-CD. b. Place the powders in a mortar and add a small amount of a water/ethanol mixture to form a paste. c. Knead the paste for 30-60 minutes. d. Dry the paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. e. Grind the dried complex into a fine powder.[11]
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD).
-
Protocol 2: Preparation of this compound Nanoparticles
This protocol outlines the preparation of this compound nanoparticles using the anti-solvent precipitation method to enhance its dissolution rate.
dot
Caption: Workflow for preparing this compound nanoparticles.
Materials:
-
This compound
-
A suitable organic solvent (e.g., ethanol, acetone)
-
A stabilizer (e.g., Poloxamer 188, PVP)
-
Deionized water
Methodology:
-
Preparation of the Nanosuspension: a. Dissolve this compound in a suitable organic solvent to prepare the organic phase. b. Dissolve a stabilizer (e.g., 0.5% w/v Poloxamer 188) in deionized water to prepare the aqueous anti-solvent phase. c. Inject the organic phase containing this compound into the aqueous anti-solvent phase under high-speed homogenization or probe sonication. d. Remove the organic solvent from the resulting nanosuspension by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Characterization: a. Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using a dynamic light scattering (DLS) instrument. b. Entrapment Efficiency and Drug Loading: Separate the nanoparticles from the aqueous phase by ultracentrifugation. Quantify the amount of free this compound in the supernatant and the total amount of this compound to calculate the entrapment efficiency and drug loading. c. Morphology: Observe the shape and surface morphology of the prepared nanoparticles using SEM or TEM. d. Dissolution Study: Perform an in vitro dissolution study to compare the dissolution rate of the this compound nanoparticles with that of the pure drug.
Protocol 3: Liposomal Encapsulation of this compound
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.
dot
Caption: Workflow for liposomal encapsulation of this compound.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Methodology:
-
Preparation of Liposomes: a. Dissolve the lipids (e.g., a 2:1 molar ratio of phosphatidylcholine to cholesterol) and this compound in a suitable organic solvent or solvent mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask. c. Hydrate the lipid film by adding an aqueous buffer and rotating the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs). d. To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[4][10]
-
Purification and Characterization: a. Removal of Unencapsulated Drug: Separate the liposomes from the unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation. b. Vesicle Size and Zeta Potential: Determine the mean vesicle size, PDI, and zeta potential using DLS. c. Encapsulation Efficiency: Quantify the amount of this compound in the liposomal formulation and the amount of free drug in the external aqueous phase to calculate the encapsulation efficiency. d. Morphology: Visualize the liposomes using TEM to assess their shape and lamellarity. e. Stability Studies: Evaluate the physical and chemical stability of the liposomal formulation by monitoring vesicle size, encapsulation efficiency, and drug leakage over time at different storage conditions.
References
- 1. Abrusosides A-D, four novel sweet-tasting triterpene glycosides from the leaves of Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Situ Characterization of Triterpene Glycosides From Cimicifuga racemosa Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. gchemglobal.com [gchemglobal.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 9. juliet84.free.fr [juliet84.free.fr]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 11. oatext.com [oatext.com]
Technical Support Center: Accurate Detection of Abrusoside A
Welcome to the technical support center for the refined detection of Abrusoside A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate detection important?
A1: this compound is a triterpenoid saponin found in the leaves and other parts of the Abrus precatorius plant.[1][2] It is a cycloartane-type glycoside known for its sweet taste.[1] Accurate detection and quantification of this compound are crucial for phytochemical analysis, standardization of herbal extracts, and for exploring its potential therapeutic applications, which may include anti-cancer activities through pathways like EGFR inhibition.[3]
Q2: What are the primary analytical methods for the detection of this compound?
A2: The primary analytical methods for the detection and quantification of this compound include High-Performance Liquid Chromatography (HPLC) coupled with UV or Evaporative Light Scattering Detector (ELSD), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Q3: What are the main challenges in the analysis of this compound?
A3: The main challenges include:
-
Matrix Effects: Co-eluting compounds from the complex plant matrix can interfere with the ionization of this compound in LC-MS, leading to ion suppression or enhancement and inaccurate quantification.[4][5]
-
Lack of Commercial Standards: The limited availability of pure this compound as a reference standard can hinder accurate quantification.
-
Compound Stability: Triterpenoid glycosides can be susceptible to degradation during extraction and analysis, affecting the accuracy of the results.[6]
-
Structural Similarity: The presence of other structurally similar saponins in Abrus precatorius can lead to co-elution and misidentification.
Q4: How can I prepare my sample for this compound analysis?
A4: Sample preparation is a critical step. A general workflow involves:
-
Drying: Plant material should be dried to a constant weight to ensure accurate measurements.
-
Grinding: The dried material should be ground into a fine powder to increase the surface area for extraction.
-
Extraction: Common extraction techniques include Soxhlet extraction, maceration, or ultrasonication using solvents like methanol or ethanol.
-
Purification: The crude extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds before analysis.
Troubleshooting Guides
HPLC-UV/ELSD Method
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Possible Cause 1: Inappropriate Mobile Phase pH.
-
Solution: this compound is a glycoside and its ionization state can be affected by the mobile phase pH. Try adjusting the pH of the aqueous component of your mobile phase with a small amount of formic acid or acetic acid to improve peak shape.
-
-
Possible Cause 2: Column Overload.
-
Solution: Reduce the injection volume or dilute the sample. Ensure the concentration of this compound in your sample is within the linear range of your detector.
-
-
Possible Cause 3: Secondary Interactions with the Stationary Phase.
-
Solution: Add a competitive agent, such as triethylamine, to the mobile phase in low concentrations (0.1%) to block active sites on the silica backbone of the C18 column.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause 1: Inadequate Column Equilibration.
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient amount of time (at least 10-15 column volumes) before each injection.
-
-
Possible Cause 2: Fluctuations in Column Temperature.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Possible Cause 3: Changes in Mobile Phase Composition.
-
Solution: Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. Degas the mobile phase to prevent bubble formation.
-
LC-MS/MS Method
Issue 1: Significant Signal Suppression or Enhancement (Matrix Effects)
-
Possible Cause 1: Co-eluting Matrix Components.
-
Solution 1 (Chromatographic): Optimize the chromatographic gradient to better separate this compound from interfering compounds. A slower, more shallow gradient around the elution time of the analyte can be effective.
-
Solution 2 (Sample Preparation): Implement a more rigorous sample clean-up procedure. Solid-phase extraction (SPE) with a suitable sorbent can effectively remove many matrix components.
-
Solution 3 (Internal Standard): Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, a structurally similar compound (analog internal standard) that co-elutes and experiences similar matrix effects can be used for correction.[7]
-
Issue 2: Low Sensitivity or No Detectable Peak for this compound
-
Possible Cause 1: Inefficient Ionization.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. Test both positive and negative ionization modes, although saponins often ionize well in negative mode as formate or acetate adducts.
-
-
Possible Cause 2: Incorrect MRM Transitions.
-
Solution: Infuse a standard solution of this compound (if available) to determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM). If a standard is unavailable, theoretical fragmentation patterns can be predicted based on the structure of this compound.
-
HPTLC Method
Issue 1: Poor Separation of this compound from Other Saponins
-
Possible Cause 1: Inappropriate Mobile Phase.
-
Solution: The polarity of the mobile phase is critical for saponin separation. A common mobile phase for triterpenoid saponins is a mixture of chloroform, methanol, and water.[8] Experiment with different ratios to optimize the separation.
-
-
Possible Cause 2: Overloading of the Plate.
-
Solution: Apply a smaller volume or a more dilute sample to the plate to prevent band broadening and streaking.
-
Issue 2: Faint or Undetectable Spots After Derivatization
-
Possible Cause 1: Insufficient Concentration of this compound.
-
Solution: Concentrate the sample extract before application or apply a larger volume.
-
-
Possible Cause 2: Ineffective Derivatization Reagent.
-
Solution: For saponins, a common and effective derivatization reagent is a sulfuric acid solution followed by heating. This will produce characteristic colored spots. Ensure the reagent is freshly prepared and the heating step is optimized for temperature and time.
-
Experimental Protocols
Sample Extraction for this compound Analysis
This protocol provides a general guideline for the extraction of this compound from Abrus precatorius leaves.
-
Objective: To efficiently extract this compound and other saponins from the plant matrix.
-
Methodology:
-
Drying: Air-dry the fresh leaves of Abrus precatorius in the shade until a constant weight is achieved.
-
Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.
-
Soxhlet Extraction:
-
Accurately weigh approximately 10 g of the powdered plant material.
-
Place the powder in a cellulose thimble and load it into a Soxhlet extractor.
-
Extract with 250 mL of methanol for 6-8 hours.
-
-
Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.
-
Storage: Store the dried extract at 4°C in a desiccator until further analysis.
-
Proposed HPLC-UV Method for Quantification of this compound
This is a proposed method based on typical analytical conditions for similar triterpenoid saponins. Method validation is required before routine use.
-
Objective: To quantify the concentration of this compound in a prepared extract.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% to 90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90% to 20% B
-
40-45 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm (as saponins have weak chromophores, detection at low UV is common).[9]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of a reference standard (if available) in methanol and create a series of dilutions for the calibration curve.
-
Sample Preparation: Dissolve the dried extract in methanol to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Detection
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Planar chromatography with densitometric quantification. |
| Selectivity | Moderate; co-elution is possible. | High; specific MRM transitions provide excellent selectivity. | Moderate; depends on mobile phase and derivatization. |
| Sensitivity | Lower; suitable for higher concentration samples. | High; suitable for trace-level quantification. | Moderate. |
| Quantification | Good, requires a pure reference standard. | Excellent, can use internal standards to correct for matrix effects. | Good, requires a pure reference standard. |
| Cost | Relatively low. | High. | Low. |
| Throughput | Moderate. | Moderate. | High (multiple samples per plate). |
Visualizations
Experimental Workflow for this compound Quantification
Caption: A flowchart illustrating the general experimental workflow for the quantification of this compound.
Proposed Signaling Pathway of this compound in Cancer Cells
Based on in-silico studies, this compound is suggested to have an inhibitory effect on the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified representation of the EGFR signaling pathway and the potential point of intervention by this compound.
Caption: A diagram of the EGFR signaling pathway and the proposed inhibitory action of this compound.
References
- 1. jppres.com [jppres.com]
- 2. Quantitative analysis of cycloartane glycosides in black cohosh rhizomes and dietary supplements by RRLC-ELSD and RRLC-qTOF-MS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. newinera.com [newinera.com]
addressing matrix effects in the analysis of Abrusoside A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Abrusoside A, with a specific focus on addressing matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or plant extracts).[1] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification of the analyte.[1] For complex matrices, these effects can significantly compromise the reliability and reproducibility of the analytical method.
Q2: What are the common biological matrices in which this compound is analyzed?
A2: this compound is a compound of interest in various fields, including pharmacology and toxicology. Therefore, it is commonly analyzed in biological matrices such as plasma, serum, and urine to study its pharmacokinetics, metabolism, and potential toxicity. It is also analyzed in extracts from the leaves of Abrus precatorius for phytochemical and quality control purposes.
Q3: How can I detect the presence of matrix effects in my this compound analysis?
A3: The presence of matrix effects can be assessed using several methods. A common approach is the post-extraction spike method. In this method, the response of this compound in a standard solution is compared to the response of a blank matrix extract spiked with this compound at the same concentration.[1] A significant difference between the two responses indicates the presence of matrix effects. A value greater than 100% suggests ion enhancement, while a value less than 100% indicates ion suppression.[1]
Q4: What are the general strategies to mitigate matrix effects for this compound analysis?
A4: Several strategies can be employed to minimize or compensate for matrix effects:
-
Sample Preparation: Implementing effective sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering components. Simple dilution of the sample can also reduce matrix effects, provided the analyte concentration remains above the limit of quantification.
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve better separation between this compound and matrix components can significantly reduce co-elution and thus mitigate matrix effects.
-
Internal Standard (IS) Calibration: The use of an appropriate internal standard is a highly effective way to compensate for matrix effects. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it behaves nearly identically to the analyte during sample preparation and ionization.[2] If a SIL-IS is unavailable, a structural analog can be used.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor peak shape for this compound | - Co-elution with interfering matrix components.- Inappropriate mobile phase composition.- Column degradation. | - Optimize the chromatographic gradient to improve separation.- Evaluate different mobile phase additives.- Use a guard column or replace the analytical column. |
| High variability in replicate injections | - Significant and variable matrix effects between samples.- Inconsistent sample preparation. | - Employ a robust internal standard, preferably a stable isotope-labeled one.- Implement a validated and standardized sample preparation protocol.- Consider using matrix-matched calibrants. |
| Low recovery of this compound | - Inefficient extraction from the biological matrix.- Analyte degradation during sample processing. | - Optimize the sample extraction method (e.g., pH of the extraction solvent, type of SPE sorbent).- Investigate the stability of this compound under the experimental conditions and consider adding stabilizers or performing extraction at low temperatures. |
| Ion suppression or enhancement observed | - Co-eluting endogenous compounds from the matrix affecting ionization. | - Improve sample cleanup using techniques like solid-phase extraction (SPE).- Modify the LC method to separate this compound from the interfering peaks.- Use a stable isotope-labeled internal standard to compensate for the effect. |
Experimental Protocols
Representative UPLC-MS/MS Method for this compound in Rat Plasma
This protocol is a representative method adapted from the analysis of similar compounds found in Abrus precatorius and general practices for triterpene glycoside analysis.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., Digitoxin at 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min, 20% B; 0.5-3.0 min, 20-95% B; 3.0-4.0 min, 95% B; 4.1-5.0 min, 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined empirically (e.g., Precursor ion [M+H]⁺ → Product ion)Internal Standard (Digitoxin): m/z 765.4 → 603.3 |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
Quantitative Data Summary
Table 1: Representative Calibration Curve for this compound in Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | 0.012 | 98.5 | 5.2 |
| 5 | 0.058 | 101.2 | 4.1 |
| 20 | 0.235 | 99.3 | 3.5 |
| 100 | 1.182 | 102.5 | 2.8 |
| 500 | 5.915 | 98.9 | 2.1 |
| 2000 | 23.65 | 100.8 | 1.9 |
Note: This data is representative and should be generated during method validation.
Table 2: Assessment of Matrix Effect and Recovery
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| This compound | 10 | 85.2 | 91.5 |
| 1000 | 88.9 | 93.2 | |
| Internal Standard | 50 | 87.5 | 92.8 |
Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100 Recovery (%) = (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) x 100
Visualizations
Caption: Workflow for the quantitative assessment of matrix effect and recovery.
Caption: Experimental workflow for the analysis of this compound in plasma.
References
Technical Support Center: Enhancing Glycosylation Efficiency in Abrusoside A Synthesis
Welcome to the technical support center for the synthesis of Abrusoside A and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical glycosylation step in the synthesis of this highly sweet triterpenoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is the most critical consideration before attempting the glycosylation of the this compound aglycone, abrusogenin?
A1: The most critical step is the protection of the C-4 carboxylic acid group of the abrusogenin aglycone. Failure to protect this group will lead to the glycosylation occurring preferentially at the carboxylic acid, rather than the desired 3-hydroxy group. Methylation, by treatment with a reagent like diazomethane, is a common and effective method to form the abrusogenin methyl ester, thus preventing this side reaction.[1]
Q2: Which glycosylation method is recommended for the synthesis of this compound?
A2: A modified Koenigs-Knorr reaction has been successfully employed for the semi-synthesis of this compound methyl ester.[1] This method typically involves the use of a glycosyl halide donor, such as 1-chloro-2,3,4,6-tetra-O-acetylglucopyranose, activated by a promoter like silver trifluoromethanesulfonate (AgOTf).[1]
Q3: What is the role of tetramethylurea (TMU) in the glycosylation reaction?
A3: In silver triflate-promoted glycosylations, tetramethylurea (TMU) can act as a proton scavenger. This helps to neutralize any acidic byproducts that may be formed during the reaction, which could otherwise lead to the degradation of acid-sensitive starting materials or products.
Q4: How is the final deprotection of the acetylated this compound derivative typically achieved?
A4: The deacetylation of the sugar moiety is commonly carried out under basic conditions. A widely used method is the Zemplén deacetylation, which involves treating the acetylated glycoside with a catalytic amount of sodium methoxide in methanol. Alternatively, potassium carbonate in methanol can also be used for effective deacetylation.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Glycosylated Product | 1. Incomplete activation of the glycosyl donor. 2. Steric hindrance at the 3-hydroxy group of the abrusogenin aglycone. 3. Deactivation of the promoter (e.g., AgOTf). 4. Incorrect reaction temperature. | 1. Ensure the glycosyl halide is freshly prepared and of high purity. Consider using a more reactive donor, such as a glycosyl bromide or trichloroacetimidate. 2. Increase the reaction time and/or temperature. Consider using a more potent promoter system, such as a combination of AgOTf and a Lewis acid (e.g., TMSOTf). 3. Use freshly opened or properly stored AgOTf. Ensure all glassware is rigorously dried to prevent hydrolysis of the promoter. 4. Optimize the reaction temperature. While some glycosylations proceed at room temperature, others may require cooling to control selectivity or heating to overcome activation barriers. |
| Glycosylation at the C-4 Carboxylic Acid | Failure to protect the carboxylic acid group of the abrusogenin aglycone. | Prior to glycosylation, protect the carboxylic acid, for example, by converting it to its methyl ester using diazomethane.[1] |
| Formation of an Orthoester Byproduct | The participating neighboring group at C-2 of the glycosyl donor (e.g., an acetyl group) can form a stable orthoester with the aglycone. | Use a non-participating protecting group at the C-2 position of the glycosyl donor (e.g., a benzyl ether) if the desired stereochemistry can be achieved through other means. Alternatively, reaction conditions can be optimized (e.g., solvent, temperature) to disfavor orthoester formation. |
| Anomeric Mixture (α and β isomers) Obtained | 1. Lack of neighboring group participation from the C-2 protecting group of the glycosyl donor. 2. Reaction conditions favoring an SN1-type mechanism. | 1. Use a participating protecting group at the C-2 position (e.g., acetate, benzoate) to favor the formation of the 1,2-trans-glycoside (in this case, the β-anomer). 2. Use a less polar solvent to favor an SN2-type mechanism, which can lead to higher stereoselectivity. Lowering the reaction temperature may also improve selectivity. |
| Degradation of Starting Material or Product | The reaction conditions are too harsh (e.g., strongly acidic or basic). | Use milder promoters or ensure the reaction is run under neutral or slightly basic conditions. For deprotection, use catalytic amounts of base and monitor the reaction closely to avoid prolonged exposure. |
Quantitative Data on Glycosylation of Abrusogenin Derivatives
The following table summarizes the reported yield for the glycosylation of abrusogenin methyl ester.
| Aglycone | Glycosyl Donor | Promoter/Additive | Solvent | Yield | Reference |
| Abrusogenin methyl ester | 1-chloro-2,3,4,6-tetra-O-acetylglucopyranose | AgOTf / TMU | CH2Cl2 | Not explicitly stated, but successful synthesis reported | [1] |
Note: The exact yield for this specific reaction was not detailed in the referenced abstract. Researchers should optimize conditions to achieve satisfactory yields.
Experimental Protocols
Protocol 1: Protection of Abrusogenin (Methylation)
-
Dissolution: Dissolve abrusogenin in a suitable solvent system, such as a mixture of diethyl ether and methanol.
-
Reagent Addition: Cool the solution in an ice bath. Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting abrusogenin methyl ester by column chromatography on silica gel.
Protocol 2: Glycosylation of Abrusogenin Methyl Ester
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the abrusogenin methyl ester and 1-chloro-2,3,4,6-tetra-O-acetylglucopyranose in anhydrous dichloromethane. Add molecular sieves (4Å) and stir for 30 minutes at room temperature.
-
Reagent Addition: Cool the mixture to a suitable temperature (e.g., 0 °C or -20 °C). Add tetramethylurea (TMU) followed by the portion-wise addition of silver trifluoromethanesulfonate (AgOTf).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Filter the mixture through a pad of Celite to remove solid residues.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the acetylated this compound methyl ester.
Protocol 3: Deacetylation of this compound Methyl Ester Derivative
-
Dissolution: Dissolve the purified acetylated this compound methyl ester in anhydrous methanol.
-
Reagent Addition: Add a catalytic amount of potassium carbonate.[2]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until complete deacetylation is observed.
-
Neutralization and Purification: Neutralize the reaction mixture with an acidic resin (e.g., Amberlite IR-120 H+). Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield the final this compound methyl ester.
Visualizing the Process
Experimental Workflow for this compound Synthesis
Caption: Workflow for the semi-synthesis of this compound methyl ester.
Troubleshooting Logic for Low Glycosylation Yield
Caption: Decision tree for troubleshooting low glycosylation yields.
References
dealing with impurities during the isolation of Abrusoside A
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Abrusoside A from Abrus precatorius.
Troubleshooting Guides
This section addresses specific issues that may arise during the isolation of this compound.
Question: I am having difficulty separating this compound from other closely related abrusosides (B, C, and D). How can I improve the resolution in my column chromatography?
Answer: The co-elution of structurally similar triterpenoid glycosides like Abrusosides A, B, C, and D is a common challenge. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: A common mobile phase for silica gel chromatography of these compounds is a mixture of chloroform and methanol. Systematically vary the ratio of these solvents. A shallower gradient or isocratic elution with a lower concentration of the more polar solvent (methanol) can improve separation. For instance, instead of a 3:1 methanol:chloroform ratio, try a gradient starting from 1:9 or 1:4 methanol:chloroform and slowly increasing the polarity.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Reversed-phase chromatography on a C18 column can be an effective alternative, as it separates compounds based on hydrophobicity.
-
Adjust the Flow Rate: A slower flow rate during column chromatography increases the interaction time between the compounds and the stationary phase, which can lead to better resolution.
-
Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation.
Question: My final product shows persistent minor impurities after column chromatography. What are the next steps for purification?
Answer: If minor impurities remain after column chromatography, recrystallization is a crucial final purification step.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Based on protocols for similar compounds like Abrusoside D, a mixture of n-hexane and methanol is a good starting point.
-
Recrystallization Protocol:
-
Dissolve the impure this compound in a minimal amount of hot methanol.
-
Gradually add n-hexane (the anti-solvent) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold n-hexane/methanol mixture.
-
-
Preparative HPLC: For very stubborn impurities, preparative High-Performance Liquid Chromatography (HPLC) can be employed as a final polishing step to achieve high purity.
Question: The yield of this compound is very low after the purification process. What could be the reasons and how can I improve it?
Answer: Low yield can be attributed to several factors throughout the extraction and purification process.
-
Inefficient Extraction: Ensure that the initial extraction of the plant material is thorough. Using a Soxhlet extractor with a polar solvent like methanol for an extended period (e.g., 36 hours) can maximize the extraction of glycosides.
-
Losses During Liquid-Liquid Partitioning: When partitioning the crude extract (e.g., with n-butanol and water), ensure proper mixing and separation to minimize the loss of this compound in the aqueous phase.
-
Suboptimal Chromatography: An improperly optimized column chromatography step can lead to broad peaks and poor separation, resulting in the loss of product in mixed fractions.
-
Recrystallization Issues: Using an excessive amount of solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the isolation of this compound? A1: The most common impurities are other structurally related triterpenoid glycosides naturally present in Abrus precatorius leaves, such as Abrusoside B, C, and D. Other potential impurities include flavonoids and alkaloids that are also extracted from the plant material.
Q2: How can I monitor the purity of this compound at each stage of the purification process? A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification and identifying fractions containing the desired compound. For more accurate purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q3: What are the recommended storage conditions for purified this compound? A3: Purified this compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for a long period.
Data Presentation
The following table presents hypothetical data for the yield and purity of this compound at different stages of a typical isolation process. This data is for illustrative purposes to demonstrate expected outcomes.
| Purification Step | Starting Material (g) | Product Weight (g) | Yield (%) | Purity by HPLC (%) |
| Crude Methanolic Extract | 1000 (dried leaves) | 150 | 15 | ~5 |
| n-Butanol Fraction | 150 | 45 | 30 | ~20 |
| Silica Gel Chromatography | 45 | 5 | 11.1 | ~85 |
| Recrystallization | 5 | 3.5 | 70 | >98 |
Experimental Protocols
Detailed Methodology for the Isolation of this compound (Illustrative Protocol)
-
Extraction:
-
Air-dry and powder the leaves of Abrus precatorius.
-
Extract 1 kg of the powdered leaves with 80% methanol in a Soxhlet apparatus for 36 hours.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid extraction with n-butanol.
-
Combine the n-butanol fractions and evaporate the solvent to yield the n-butanol fraction.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., chloroform).
-
Dissolve the n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the sample onto the top of the column.
-
Elute the column with a gradient of methanol in chloroform, starting with a low polarity (e.g., 10% methanol in chloroform) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing pure this compound.
-
-
Recrystallization:
-
Dissolve the combined fractions from the column chromatography in a minimum amount of hot methanol.
-
Add n-hexane dropwise until a slight turbidity persists.
-
Warm the solution to redissolve the precipitate and then allow it to cool slowly.
-
Collect the resulting crystals by vacuum filtration and dry them in a desiccator.
-
Mandatory Visualization
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for dealing with impurities.
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Abrusoside A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Abrusoside A and Dexamethasone
This compound is a naturally occurring triterpenoid saponin isolated from Abrus precatorius, a plant traditionally used in various cultures for its medicinal properties, including the treatment of inflammatory conditions.[1] The anti-inflammatory activity of Abrus precatorius extracts is attributed to its diverse phytochemical constituents, including alkaloids, flavonoids, and terpenoids.[1] this compound, as a prominent saponin within this plant, is a compound of significant interest for its potential therapeutic effects.
Dexamethasone is a potent synthetic glucocorticoid with well-documented anti-inflammatory and immunosuppressive effects.[2] It is widely used in the treatment of a variety of inflammatory conditions. Its mechanism of action involves binding to glucocorticoid receptors, which in turn modulates the expression of genes involved in the inflammatory response, leading to the suppression of pro-inflammatory mediators.
Comparative Performance: A Framework for Evaluation
Due to the current lack of specific experimental data for isolated this compound, a direct quantitative comparison with Dexamethasone is not feasible. The following tables are presented as a template to illustrate how such a comparison would be structured once data becomes available.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Cell Line | Stimulant | Assay | IC₅₀ (µM) | % Inhibition (at a given concentration) |
| This compound | RAW 264.7 | LPS | Nitric Oxide (NO) Production | Data Not Available | Data Not Available |
| Dexamethasone | RAW 264.7 | LPS | Nitric Oxide (NO) Production | ~1-10 (Varies by study) | Data Not Available |
| This compound | RAW 264.7 | LPS | TNF-α Production | Data Not Available | Data Not Available |
| Dexamethasone | RAW 264.7 | LPS | TNF-α Production | ~0.1-1 (Varies by study) | Data Not Available |
| This compound | RAW 264.7 | LPS | IL-6 Production | Data Not Available | Data Not Available |
| Dexamethasone | RAW 264.7 | LPS | IL-6 Production | ~0.01-0.1 (Varies by study) | Data Not Available |
| This compound | RAW 264.7 | LPS | IL-1β Production | Data Not Available | Data Not Available |
| Dexamethasone | RAW 264.7 | LPS | IL-1β Production | ~0.1-1 (Varies by study) | Data Not Available |
Table 2: Inhibition of Pro-inflammatory Enzyme Expression
| Compound | Cell Line | Stimulant | Target Protein | Method | Result |
| This compound | RAW 264.7 | LPS | iNOS | Western Blot / RT-PCR | Data Not Available |
| Dexamethasone | RAW 264.7 | LPS | iNOS | Western Blot / RT-PCR | Significant Downregulation |
| This compound | RAW 264.7 | LPS | COX-2 | Western Blot / RT-PCR | Data Not Available |
| Dexamethasone | RAW 264.7 | LPS | COX-2 | Western Blot / RT-PCR | Significant Downregulation |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to validate the anti-inflammatory properties of a test compound like this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or Dexamethasone for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment and stimulation, collect the culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Cytokine Level Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the culture supernatant after treatment and stimulation.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins.
-
Procedure:
-
Lyse the treated and stimulated cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p65 (for NF-κB activation), total p65, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
- 1. The potential of Abrus precatorius leaves in arthritis alleviation computational approaches through lC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOx-, IL-1β-, TNF-α-, and IL-6-Inhibiting Effects and Trypanocidal Activity of Banana (Musa acuminata) Bracts and Flowers: UPLC-HRESI-MS Detection of Phenylpropanoid Sucrose Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sweetness Potency of Abrusoside A, B, C, and D
This guide provides a detailed comparison of the sweetness potency of four naturally occurring triterpenoid glycosides: Abrusoside A, B, C, and D. These compounds, isolated from the leaves of Abrus precatorius, are of significant interest to researchers and product development professionals in the food, beverage, and pharmaceutical industries due to their intense sweetness. This document summarizes the available quantitative data, outlines the experimental methodologies for sweetness evaluation, and describes the relevant biological signaling pathways.
Data Presentation: Relative Sweetness of Abrusosides
The sweetness potency of Abrusosides A, B, C, and D has been determined relative to a standard sucrose solution. The following table summarizes these findings, which indicate that all four compounds are considerably sweeter than sucrose.
| Compound | Relative Sweetness (x Sucrose) |
| This compound | 30[1] |
| Abrusoside B | 100[1] |
| Abrusoside C | 50[1] |
| Abrusoside D | 75[1] |
These values are relative to a 2% aqueous solution of sucrose as determined by a human taste panel.[2]
Experimental Protocols
The determination of sweetness intensity for novel compounds like Abrusosides is primarily achieved through sensory evaluation by trained human panelists. While the precise protocol used in the original studies for Abrusosides is not exhaustively detailed in the available literature, a general methodology for such an evaluation is described below. This protocol is based on established sensory analysis techniques for sweeteners.[3][4][5][6]
Sensory Evaluation of Sweetness Potency
Objective: To determine the relative sweetness of this compound, B, C, and D compared to a reference sucrose solution.
Panelists: A panel of trained sensory assessors (typically 10-15 individuals) is selected. Panelists are screened for their taste acuity and trained to recognize and scale the intensity of sweet taste.
Reference Standard: A 2% (w/v) aqueous solution of sucrose is used as the reference standard for sweetness.
Sample Preparation:
-
Stock solutions of each Abrusoside (A, B, C, and D) are prepared in deionized water.
-
A series of dilutions of each Abrusoside stock solution are prepared to create a range of concentrations.
-
All solutions are presented to the panelists at a standardized temperature (e.g., room temperature).
Testing Procedure (Two-Alternative Forced-Choice Method):
-
Panelists are presented with pairs of samples in a randomized order. Each pair consists of the 2% sucrose reference and one of the Abrusoside solutions.
-
For each pair, the panelist is required to identify which of the two samples is sweeter.
-
A rest period with a palate cleanser (e.g., deionized water, unsalted crackers) is mandated between pairs to prevent sensory fatigue.
-
The concentration of the Abrusoside solution is varied across trials to determine the concentration at which it is perceived as equally sweet to the 2% sucrose reference.
Data Analysis: The concentration of each Abrusoside that is perceived as equally sweet to the 2% sucrose solution is determined. The relative sweetness is then calculated using the following formula:
Relative Sweetness = (Concentration of Sucrose) / (Concentration of Abrusoside at Equi-sweetness)
Mandatory Visualizations
Experimental Workflow for Sweetness Evaluation
Sensory evaluation workflow for determining relative sweetness.
Signaling Pathway for Sweet Taste Perception
The perception of sweet taste is initiated by the binding of sweet compounds to a specific G-protein coupled receptor (GPCR) on the surface of taste receptor cells in the taste buds. This receptor is a heterodimer composed of two subunits: T1R2 and T1R3.
The binding of a sweet molecule, such as an Abrusoside, to the T1R2/T1R3 receptor triggers a conformational change in the receptor. This, in turn, activates an intracellular G-protein called gustducin. The activated gustducin then initiates a downstream signaling cascade, leading to the depolarization of the taste receptor cell and the release of neurotransmitters. These neurotransmitters then signal to the brain, where the sensation of sweetness is perceived.
Simplified signaling pathway of sweet taste perception.
References
- 1. mdpi.com [mdpi.com]
- 2. US5198427A - Natural intense sweeteners - Google Patents [patents.google.com]
- 3. The Challenge of Measuring Sweet Taste in Food Ingredients and Products for Regulatory Compliance: A Scientific Opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. Sweetness profiles of glycosylated rebaudioside A and its binary mixtures with allulose and maltitol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive New Insights into Sweet Taste Transmission Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Abrus precatorius Extracts Containing Abrusoside A: A Comparative Guide
Disclaimer: This guide summarizes the in vitro antioxidant activity of various extracts from Abrus precatorius, a plant known to contain Abrusoside A. The presented data pertains to the complex extracts and not to the isolated this compound compound. The antioxidant effects of the extracts are likely attributable to a synergistic combination of their phytochemical constituents, including but not limited to this compound.
This comparative guide provides an objective overview of the in vitro antioxidant performance of Abrus precatorius extracts against common standards, supported by experimental data from peer-reviewed studies. It is intended for researchers, scientists, and professionals in drug development.
Data Presentation
The antioxidant potential of Abrus precatorius extracts has been evaluated using various established in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a common measure of antioxidant efficacy, where a lower value indicates higher antioxidant activity.
| Sample | Assay | IC50 (µg/mL) | Reference Standard (IC50 in µg/mL) |
| A. precatorius Leaf Extracts | |||
| Methanolic Extract | DPPH Radical Scavenging | 101.44 ± 0.41 | Vitamin C (13.45 ± 0.37) |
| Ethanolic Extract | DPPH Radical Scavenging | 33.37 | Not specified in study |
| Ethyl Acetate Extract | DPPH Radical Scavenging | 57.66 ± 1.32 | Ascorbic Acid (3.80 ± 0.43) |
| Aqueous Extract | DPPH Radical Scavenging | 79.97 ± 1.84 | Ascorbic Acid (3.80 ± 0.43) |
| Ethyl Acetate Extract | Hydroxyl Radical Scavenging | 205.51 ± 3.08 | Ascorbic Acid (62.40 ± 3.72) |
| Ethyl Acetate Extract | Superoxide Radical Scavenging | 143.44 ± 3.28 | Not specified in study |
| A. precatorius Seed & Shell Oils | |||
| Seed Oil | Nitric Oxide Scavenging | 2.10 (mg/mL) | Rutin (3.40 mg/mL) |
| Shell Oil | Nitric Oxide Scavenging | 1.20 (mg/mL) | Rutin (3.40 mg/mL) |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Reaction Mixture: Varying concentrations of the plant extract are added to a fixed volume of the DPPH solution. A control is prepared with methanol instead of the extract.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Measurement: The absorbance of the solutions is measured at a wavelength between 515 and 520 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the extract concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 (±0.02) at 734 nm.
-
Reaction Mixture: Different concentrations of the extract are added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated for a short period, typically around 6 minutes, at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
A Comparative Guide to Analytical Methods for the Quantification of Abrusoside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantitative analysis of Abrusoside A, a key bioactive triterpenoid saponin found in Abrus precatorius. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of herbal medicines and derived pharmaceuticals. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry, supported by experimental data and detailed methodologies.
While direct cross-validation studies for this compound are not extensively documented, this guide collates and compares validation parameters from studies on similar triterpenoid saponins and other compounds isolated from Abrus precatorius. This provides a robust framework for selecting the most suitable method for a given research or quality control objective.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical validation parameters for the quantification of this compound and related compounds using different analytical techniques. The data presented is a synthesis from various studies to provide a comparative perspective.
| Analytical Method | Analyte | Linearity (r²) | Accuracy (% Recovery) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Triterpenoid Saponins | > 0.999 | 95 - 105% | < 2% | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL |
| HPTLC-Densitometry | Trigonelline in A. precatorius | > 0.995 | 98 - 102% | < 2% | ~23 ng/spot | ~70 ng/spot |
| LC-MS/MS | Triterpenoid Glycosides | > 0.99 | 90 - 110% | < 15% | 0.01 - 1 ng/mL | 0.03 - 3 ng/mL |
| UV-Vis Spectrophotometry | Total Saponins | > 0.99 | 95 - 105% | < 5% | Method Dependent | Method Dependent |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for the quantification of a target analyte like this compound.
Caption: A flowchart illustrating the process of developing, validating, and cross-validating multiple analytical methods for a target compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of triterpenoid saponins and other constituents of Abrus precatorius.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the accurate quantification of this compound.
-
Sample Preparation:
-
Extract a known weight of powdered plant material with methanol using sonication or Soxhlet extraction.
-
Filter the extract and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol or the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 20% acetonitrile and increase to 80% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound has maximum absorbance (e.g., 210 nm, as saponins often lack a strong chromophore).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels.
-
Quantify this compound in the samples by comparing the peak area with the calibration curve.
-
High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples.
-
Sample Preparation:
-
Prepare a methanolic extract as described for HPLC.
-
Concentrate the extract to a final concentration suitable for application on the HPTLC plate.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Sample Application: Apply the standard and sample solutions as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in appropriate ratios (e.g., 7:2:1, v/v/v).
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the dried plate with a TLC scanner in absorbance mode at a suitable wavelength (e.g., 254 nm or after derivatization).
-
-
Quantification:
-
Prepare a calibration curve by plotting the peak area against the concentration of the applied standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.
-
Sample Preparation:
-
Follow the same procedure as for HPLC. Further dilution may be necessary due to the high sensitivity of the method.
-
-
LC-MS Conditions:
-
LC System: A UHPLC or HPLC system coupled to a mass spectrometer.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: Similar to HPLC, using solvents compatible with mass spectrometry (e.g., acetonitrile and water with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole (QqQ) or time-of-flight (TOF) mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
-
Quantification:
-
Use a certified reference standard of this compound to prepare a calibration curve. An internal standard may be used to improve accuracy and precision.
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard.
-
UV-Visible Spectrophotometry
This method is often used for the determination of total saponin content rather than individual saponins.
-
Sample Preparation and Reaction:
-
Prepare a crude extract of the plant material.
-
Perform a colorimetric reaction, such as the Liebermann-Burchard test:
-
Mix an aliquot of the extract with acetic anhydride.
-
Carefully add concentrated sulfuric acid and allow the color to develop.
-
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product (e.g., around 530 nm).
-
-
Quantification:
-
Prepare a calibration curve using a standard saponin (e.g., oleanolic acid or a purified this compound standard).
-
Calculate the total saponin content in the sample, expressed as equivalents of the standard used.
-
comparative study of Abrusoside A content in different Abrus species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Abrusoside A content in various Abrus species, with a primary focus on Abrus precatorius, from which it has been most notably isolated. This compound, a triterpenoid saponin, has garnered significant interest for its potential pharmacological applications. This document summarizes the available quantitative data, details the experimental protocols for its quantification, and provides a visual representation of the analytical workflow.
Quantitative Comparison of this compound
| Species | Plant Part | This compound Content | Other Relevant Triterpenoids/Saponins |
| Abrus precatorius | Leaves | Data not explicitly quantified in comparative studies, but its presence is well-documented.[1][2] | Abrusosides B, C, D, and E, Abrusogenin[1][3][4] |
| Abrus mollis | Whole Plant | Not explicitly reported. | Soyasaponin I, Dehydrosoyasaponin I, Kaikasaponin III, Lupeol, Ursolic acid, Oleanolic acid, Betulinic acid.[5] |
| Abrus cantoniensis | Whole Plant | Not explicitly reported. | Abrisaponins, Soyasaponin I, Kaikasaponin III.[6] |
Note: The lack of quantitative data for this compound in A. mollis and A. cantoniensis highlights a significant research gap. Further studies are required to determine the presence and concentration of this compound in these and other Abrus species to fully assess their comparative pharmacological potential.
Experimental Protocols
A validated and detailed experimental protocol for the quantification of this compound is crucial for reproducible research. While a specific validated method for this compound quantification was not found in the reviewed literature, a general workflow for the extraction and analysis of triterpenoid glycosides from Abrus species can be outlined based on common phytochemical practices.
Plant Material Collection and Preparation
-
Collection: Fresh, healthy leaves of the desired Abrus species should be collected.
-
Authentication: The plant material must be authenticated by a qualified botanist.
-
Drying: The leaves should be shade-dried at room temperature to prevent the degradation of thermolabile compounds.
-
Pulverization: The dried leaves are then ground into a coarse powder using a mechanical grinder.
Extraction of Triterpenoid Glycosides
-
Defatting: The powdered leaf material is first defatted with a non-polar solvent like petroleum ether in a Soxhlet apparatus. This step removes lipids and other non-polar compounds that may interfere with the subsequent extraction and analysis.
-
Extraction: The defatted plant material is then extracted with a polar solvent, typically methanol or ethanol, using a Soxhlet apparatus. Hot methanolic extraction has been reported to be effective for extracting the sweet components, including triterpenoid glycosides, from Abrus precatorius leaves.
Quantification by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the quantification of phytochemicals like this compound.
-
Sample Preparation: The crude extract is dissolved in the mobile phase and filtered through a 0.45 µm membrane filter before injection into the HPLC system.
-
Chromatographic Conditions (Hypothetical - requires validation):
-
Column: A C18 reversed-phase column is typically used for the separation of saponins.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is commonly employed.
-
Flow Rate: A flow rate of around 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (requires determination using a pure standard).
-
Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area with the calibration curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for the comparative study of this compound content in different Abrus species.
This guide underscores the necessity for further research to quantify this compound in a wider range of Abrus species. The development and validation of a standardized analytical method are paramount for accurate and reproducible comparative studies, which will, in turn, facilitate the targeted selection of species for pharmaceutical and drug development purposes.
References
- 1. jchemrev.com [jchemrev.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. A new triterpenoid saponin from Abrus precatorius Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triterpene saponins from Abrus cantoniensis (Leguminosae). II. Characterization of six new saponins having a branched-chain sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the safety of Abrusoside A in comparison to synthetic sweeteners
This guide provides a detailed comparison of the safety profiles of the natural sweetener Abrusoside A and commonly used synthetic sweeteners: aspartame, sucralose, and saccharin. The evaluation is based on available toxicological data, including acceptable daily intake values and acute toxicity measures. Methodologies for key safety assessment experiments are also detailed to provide context for the presented data.
Quantitative Safety Data Comparison
The following table summarizes the key safety metrics for this compound and selected synthetic sweeteners. It is important to note that while synthetic sweeteners have been extensively studied and regulated by food safety authorities worldwide, the publicly available safety data for purified this compound is limited.
| Sweetener | Chemical Class | Acceptable Daily Intake (ADI) | Acute Toxicity (LD50) | Regulatory Notes |
| This compound | Triterpene Glycoside | Not Established | > 1500 mg/kg (oral, in mice, for ethanolic leaf extract) | Preliminary studies on Abrusosides A-D found them to be neither acutely toxic in mice nor mutagenic[1][2]. Data is based on the leaf extract, not purified this compound. |
| Aspartame | Dipeptide Methyl Ester | 40 mg/kg body weight (WHO/JECFA, EFSA)[3][4][5][6] 50 mg/kg body weight (US FDA)[4][7] | ~10,000 mg/kg (oral, in mice)[8][9] | Classified as "possibly carcinogenic to humans" (Group 2B) by IARC based on limited evidence[3][4]. The FDA and JECFA maintain its safety at the established ADI[3][7][10]. |
| Sucralose | Organochloride | 15 mg/kg body weight (JECFA/EFSA)[11][12][13] 5 mg/kg body weight (US FDA)[11][14] | > 10,000 mg/kg (oral, in rats)[15][16] > 16,000 mg/kg (oral, in mice)[15][16][17] | The FDA reviewed over 110 studies to establish its safety[10][18]. It is not metabolized and is excreted from the body unchanged[12]. |
| Saccharin | Sulfonamide | 9 mg/kg body weight (EFSA)[19][20][21][22] 5 mg/kg body weight (US FDA)[23] | 14,200 mg/kg (oral, in rats, for sodium saccharin)[24][25][26][27] 17,500 mg/kg (oral, in mice, for sodium saccharin)[24][26][28] | Historical links to bladder cancer in rats were deemed not relevant to humans[10][19]. It was removed from the list of potential carcinogens in 2000[10]. |
Experimental Protocols
The safety data presented above is derived from standardized toxicological studies. Below are detailed methodologies for two critical types of experiments used in safety evaluation.
1. Acute Oral Toxicity Study (LD50 Determination)
This study is designed to determine the short-term toxicity of a substance after a single oral dose. The Median Lethal Dose (LD50) is the statistical estimate of the dose required to kill 50% of a tested animal population[9]. A common protocol is the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).
-
Objective: To determine the dose of a substance that causes mortality in 50% of a test group of animals after a single administration. A higher LD50 value indicates lower acute toxicity[9].
-
Test Animals: Typically, rodents such as rats or mice are used.
-
Procedure:
-
Animals are fasted overnight before dosing.
-
A single dose of the test substance is administered orally via gavage.
-
The study proceeds stepwise with groups of animals (usually 3 per group) being dosed at different fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
The LD50 value is estimated based on the number of mortalities at specific dose levels. For substances with very low toxicity, like many sweeteners, the study may conclude at a limit dose (e.g., 2000 or 5000 mg/kg) without observing mortality[29].
-
2. Bacterial Reverse Mutation Test (Ames Test)
This assay is used to assess the mutagenic potential of a chemical, i.e., its ability to cause genetic mutations. It is a standard test for genotoxicity.
-
Objective: To determine if a substance can induce mutations in the DNA of a specific bacterial strain.
-
Test System: Multiple strains of Salmonella typhimurium bacteria that have been genetically engineered to be unable to synthesize the amino acid histidine.
-
Procedure:
-
The tester strains of bacteria are exposed to the test substance, both with and without an external metabolic activation system (usually a rat liver extract, S9 mix, to simulate mammalian metabolism).
-
The bacteria are then plated on a medium lacking histidine.
-
Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize histidine will be able to grow and form colonies.
-
The number of revertant colonies in the presence of the test substance is compared to the number of spontaneous revertant colonies in the negative control group.
-
A significant, dose-dependent increase in revertant colonies indicates that the substance is mutagenic. Studies on Abrusosides A-D showed no mutagenic effects in this type of assay[1][2].
-
Metabolic and Signaling Pathways
The biological effect of a sweetener is heavily influenced by how it is metabolized in the body.
References
- 1. Abrusosides A-D, four novel sweet-tasting triterpene glycosides from the leaves of Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Aspartame hazard and risk assessment results released [who.int]
- 4. Aspartame and Cancer Risk | American Cancer Society [cancer.org]
- 5. Aspartame - Canada.ca [canada.ca]
- 6. uicc.org [uicc.org]
- 7. Aspartame: Toxic or Not? | Louisiana Cancer Research Center [louisianacancercenter.org]
- 8. Aspartame: A Bitter-Sweet Controversy | Office for Science and Society - McGill University [mcgill.ca]
- 9. Median lethal dose - Wikipedia [en.wikipedia.org]
- 10. Aspartame and Other Sweeteners in Food | FDA [fda.gov]
- 11. Sucralose, A Synthetic Organochlorine Sweetener: Overview of Biological Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sweeteners.org [sweeteners.org]
- 13. news-medical.net [news-medical.net]
- 14. youthsportnutrition.com [youthsportnutrition.com]
- 15. tateandlyle.com [tateandlyle.com]
- 16. Site Maintenance [officedepot.com]
- 17. sucralose, 56038-13-2 [thegoodscentscompany.com]
- 18. Artificial sweeteners – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Saccharin: safety threshold increased | EFSA [efsa.europa.eu]
- 20. Saccharin safe and ADI threshold increased after EFSA review [foodnavigator.com]
- 21. foodcomplianceinternational.com [foodcomplianceinternational.com]
- 22. nutricomms.com [nutricomms.com]
- 23. Saccharine: What is it, Safety, and More [healthline.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 25. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. echemi.com [echemi.com]
- 29. saspublishers.com [saspublishers.com]
The Sweetness Spectrum: A Comparative Analysis of Abrusoside A and Other Sweet Compounds' Mechanism of Action
For Immediate Release
[City, State] – [Date] – A comprehensive examination of the mechanism of action of various sweet compounds reveals distinct molecular interactions with the human sweet taste receptor, T1R2/T1R3. This guide provides a detailed comparison of Abrusoside A, a potent sweetening agent from the leaves of Abrus precatorius, with other commercially significant natural and artificial sweeteners. The following analysis, supported by available experimental data, is intended for researchers, scientists, and professionals in the field of drug development and food science.
Abstract
The sensation of sweetness is primarily mediated by a single G protein-coupled receptor, the T1R2/T1R3 heterodimer. The vast diversity of molecules that elicit a sweet taste, from simple sugars to complex proteins, underscores the intricate nature of its activation. This guide delves into the mechanism of action of this compound and compares it to other well-characterized sweet compounds, including the protein sweeteners brazzein and thaumatin, and the small-molecule sweetener stevioside. While quantitative in vitro data for this compound is not extensively available, its high potency suggests a strong interaction with the sweet taste receptor. This comparison highlights the different binding sites and activation dynamics of these compounds, providing valuable insights for the development of novel sweeteners.
Introduction
The quest for sugar substitutes has driven extensive research into naturally occurring and synthetic sweet compounds. Understanding their mechanism of action at the molecular level is paramount for developing sweeteners with improved taste profiles and safety. The sweet taste receptor, a heterodimer of the T1R2 and T1R3 subunits, possesses multiple binding sites that accommodate a wide array of structurally diverse ligands. This guide will explore the current understanding of how this compound and other representative sweet compounds interact with this receptor to elicit the sensation of sweetness.
Comparative Analysis of Sweet Compound Mechanisms
The sweet taste receptor has a large extracellular venus flytrap domain (VFT), a cysteine-rich domain (CRD), and a seven-transmembrane domain (TMD). Different classes of sweeteners bind to distinct sites on the T1R2 and T1R3 subunits.
-
Small Molecule Sweeteners (e.g., Sucrose, Stevioside): These compounds typically bind within the VFT of the T1R2 subunit. Stevioside, a glycoside from the stevia plant, is known to interact with the T1R2 VFT, initiating a conformational change that activates the receptor.[1]
-
Protein Sweeteners (e.g., Brazzein, Thaumatin): Due to their larger size, these proteins are thought to interact with the extracellular surface of the receptor, including the CRD of T1R3.[2] Brazzein is believed to bind to a region involving the CRD of T1R3 and potentially parts of the T1R2 subunit.[3] Thaumatin also interacts with the CRD of the human T1R3 subunit.[2]
-
This compound: this compound is a triterpenoid glycoside. While direct experimental data on its binding site is limited, its structure suggests it likely interacts with the extracellular domains of the T1R2/T1R3 receptor, possibly within the VFT of T1R2, similar to other glycosidic sweeteners. Its high sweetness potency, reported to be 30-100 times that of sucrose, indicates a high-affinity interaction.[4][5]
Quantitative Comparison of Sweetener Potency
The potency of a sweetener is often quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximal response in an in vitro assay. A lower EC50 value indicates a higher potency.
| Compound | Type | Sweetness Potency (relative to sucrose) | EC50 (µM) |
| This compound | Triterpenoid Glycoside | 30-100x[4][5] | Not available |
| Sucralose | Artificial | ~600x | 16 ± 2[6] |
| Neotame | Artificial | ~8000x | 2.26 ± 0.23 |
| Acesulfame-K | Artificial | ~200x | 125 |
| Rebaudioside A (Stevia) | Diterpene Glycoside | ~200-400x | 14.4 |
| Thaumatin | Protein | ~2000-3000x | Not available in µM |
Note: EC50 values can vary depending on the specific cell line and assay conditions used.
Signaling Pathway of the Sweet Taste Receptor
The binding of a sweet compound to the T1R2/T1R3 receptor initiates a downstream signaling cascade. This process is crucial for transmitting the sweet taste signal to the brain.
Upon activation by a sweet compound, the T1R2/T1R3 receptor activates the G-protein gustducin. This leads to the activation of phospholipase C-β2 (PLCβ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The increased intracellular Ca²⁺ concentration opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the release of ATP, which in turn activates afferent nerve fibers to transmit the sweet taste signal to the brain.
Experimental Protocols
In Vitro Sweet Taste Receptor Activation Assay (Calcium Mobilization Assay)
This protocol describes a common method for assessing the activity of sweet compounds on the T1R2/T1R3 receptor expressed in a heterologous cell system.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are transiently or stably co-transfected with plasmids encoding the human T1R2 and T1R3 receptors and a promiscuous G-protein alpha subunit (e.g., Gα16) to couple the receptor activation to the calcium signaling pathway.
2. Cell Plating:
-
Transfected cells are seeded into 96-well black-walled, clear-bottom plates and incubated for 24 hours to allow for cell adherence and receptor expression.
3. Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
4. Compound Preparation and Addition:
-
Test compounds (e.g., this compound, other sweeteners) are prepared in a series of dilutions in the assay buffer.
-
The dye-loading solution is removed, and the cells are washed with the assay buffer.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is taken before the automated addition of the test compounds to the wells.
5. Data Acquisition and Analysis:
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
The response is typically measured as the peak fluorescence change from baseline.
-
Dose-response curves are generated by plotting the fluorescence response against the logarithm of the compound concentration.
-
The EC50 values are calculated from the dose-response curves using a non-linear regression model (e.g., four-parameter logistic equation).
Discussion and Future Directions
The comparison of this compound with other sweet compounds highlights the diverse molecular strategies employed to activate the T1R2/T1R3 receptor. While the high potency of this compound is established through sensory studies, a significant gap exists in the quantitative characterization of its interaction with the sweet taste receptor. Future research should prioritize conducting in vitro functional assays, such as the calcium mobilization assay described, to determine the EC50 value of this compound. Furthermore, binding assays and structural biology studies, including co-crystallization or cryo-electron microscopy of this compound with the T1R2/T1R3 receptor, would provide definitive insights into its precise binding site and mode of action. Such data would not only enhance our fundamental understanding of sweet taste perception but also facilitate the rational design of novel, high-potency sweeteners for the food and pharmaceutical industries.
Conclusion
This compound stands out as a potent natural sweetener with significant potential. While its precise mechanism of action at the molecular level requires further elucidation through quantitative in vitro studies, its high sweetness potency suggests an efficient activation of the T1R2/T1R3 sweet taste receptor. This guide provides a framework for comparing this compound to other sweet compounds and underscores the importance of a multi-faceted approach, combining sensory data with robust experimental and computational methods, to fully characterize novel sweeteners. The continued exploration of these diverse sweetening agents will undoubtedly contribute to the development of healthier and more palatable food choices.
References
- 1. researchgate.net [researchgate.net]
- 2. Steviol rebaudiosides bind to four different sites of the human sweet taste receptor (T1R2/T1R3) complex explaining confusing experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The sweet taste receptor: a single receptor with multiple sites and modes of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Abrusoside A: A Precautionary Approach
Abrusoside A is a triterpene glycoside isolated from the leaves and seeds of Abrus precatorius. While it is primarily investigated for its sweetening properties, its origin from a plant containing the highly toxic protein abrin necessitates careful handling and disposal. Due to the lack of specific toxicological data on this compound, it is prudent to handle it with the same level of caution as abrin.
Immediate Safety and Spill Response
In the event of a spill, immediate action is crucial to prevent exposure and contamination.
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Isolate: Secure the spill area to prevent entry.
-
Decontaminate: For spills of powdered this compound, do not use dry sweeping methods as this can generate aerosols. For both powder and solution spills, decontamination can be achieved using a freshly prepared solution of sodium hypochlorite.
Decontamination and Disposal Protocol
This protocol outlines the steps for the chemical inactivation and disposal of this compound waste, including contaminated labware, personal protective equipment (PPE), and solutions.
Data on Decontamination:
| Decontaminating Agent | Concentration | Contact Time | Efficacy |
| Sodium Hypochlorite | 0.1% | 30 minutes | >99% inactivation |
Experimental Protocol for Decontamination:
-
Prepare Decontamination Solution: Freshly prepare a 0.1% sodium hypochlorite solution (household bleach can be diluted).
-
Treat Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealable container. Add the 0.1% sodium hypochlorite solution to the waste container and ensure thorough mixing. Allow a minimum contact time of 30 minutes.
-
Treat Solid Waste: All solid waste, including contaminated gloves, pipette tips, and labware, should be fully submerged in the 0.1% sodium hypochlorite solution for at least 30 minutes.
-
Neutralization (if required): After the 30-minute decontamination period, the hypochlorite solution may need to be neutralized according to your institution's EHS guidelines before final disposal.
-
Final Disposal: Dispose of the decontaminated and neutralized waste in accordance with your institution's hazardous waste disposal procedures. All waste containers must be clearly labeled.
Personal Decontamination:
-
In case of skin contact, immediately wash the affected area with copious amounts of soap and water.
-
If eye contact occurs, flush the eyes with water for at least 15 minutes and seek immediate medical attention.[1][2][3]
-
Contaminated clothing should be carefully removed and decontaminated using the 0.1% sodium hypochlorite solution before laundering or disposal.[2][3]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these stringent, precautionary procedures, researchers and laboratory professionals can mitigate the potential risks associated with handling this compound and ensure a safe working environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
